2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Description
Properties
IUPAC Name |
2-(4-ethylpiperazine-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14(18)19/h3-6H,2,7-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWMPJVMVSBYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic Acid
Foreword: The Significance of Piperazine-Containing Scaffolds
In the landscape of modern medicinal chemistry and drug development, the piperazine moiety stands as a privileged scaffold. Its prevalence in a vast array of therapeutic agents, from antipsychotics to antihistamines, is a testament to its favorable pharmacokinetic and pharmacodynamic properties. The specific molecule of interest here, 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, represents a key building block in the synthesis of more complex pharmaceutical intermediates. Its structure, featuring a benzoic acid group ortho to a piperazine amide, offers multiple points for further chemical modification, making it a valuable synthon for the construction of diverse molecular architectures. This guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, grounded in fundamental principles of organic chemistry and supported by practical, field-proven insights.
Strategic Approach to Synthesis: A Rationale
The retrosynthetic analysis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid points towards a straightforward and high-yielding synthetic strategy: the nucleophilic acyl substitution reaction between phthalic anhydride and 1-ethylpiperazine. This approach is predicated on the well-established reactivity of cyclic anhydrides with amines. The lone pair of the secondary amine in 1-ethylpiperazine acts as a potent nucleophile, readily attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This initial attack leads to the irreversible ring-opening of the anhydride, forming the desired phthalamic acid derivative.
The choice of this pathway is guided by several key advantages:
-
Atom Economy: The reaction is an addition reaction, meaning all atoms from the starting materials are incorporated into the product, leading to high atom economy.
-
High Reactivity: The reaction between an amine and an anhydride is generally facile and often proceeds to high conversion under mild conditions.
-
Commercially Available Starting Materials: Both phthalic anhydride and 1-ethylpiperazine are readily available from commercial suppliers, making this a cost-effective and scalable synthesis.
Visualizing the Synthesis Pathway
The logical flow of the synthesis can be represented as follows:
Caption: Synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. As with any chemical synthesis, all procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 10 | 1.48 |
| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 10 | 1.14 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (1.48 g, 10 mmol).
-
Dissolution: Add 50 mL of dichloromethane to the flask and stir at room temperature until the phthalic anhydride is fully dissolved.
-
Addition of Amine: Slowly add 1-ethylpiperazine (1.14 g, 10 mmol) to the stirred solution of phthalic anhydride in dichloromethane at room temperature. The addition should be done dropwise over a period of 5-10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid as a solid.
Expected Yield:
While the exact yield can vary, similar reactions of phthalic anhydride with amines typically proceed in high yields, often exceeding 90%.
Characterization and Quality Control
To confirm the identity and purity of the synthesized 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, a combination of spectroscopic techniques should be employed.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety, the methylene protons of the piperazine ring, and the ethyl group. The aromatic protons will likely appear as a multiplet in the range of 7.5-8.0 ppm. The piperazine protons will appear as multiplets in the range of 2.5-4.0 ppm. The ethyl group will show a triplet for the methyl protons around 1.1 ppm and a quartet for the methylene protons around 2.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the piperazine and ethyl groups. The carbonyl carbons are expected to appear in the range of 165-175 ppm. The aromatic carbons will resonate between 125-140 ppm. The carbons of the piperazine ring will be observed in the range of 45-55 ppm, and the ethyl group carbons will appear at approximately 12 ppm (CH₃) and 52 ppm (CH₂).
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C=O stretch of the amide (around 1640 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (262.30 g/mol ). The mass spectrum will show the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
Conclusion: A Versatile Intermediate for Drug Discovery
The synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid via the reaction of phthalic anhydride and 1-ethylpiperazine is a robust, efficient, and scalable process. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this an attractive pathway for both academic research and industrial drug development. The detailed protocol and characterization data provided in this guide are intended to empower researchers and scientists to confidently synthesize and utilize this important chemical building block in their drug discovery endeavors.
References
-
Organic Syntheses. Phthalic Anhydride. Available at: [Link]. (This provides general procedures for reactions involving phthalic anhydride).
-
Royal Society of Chemistry. Phthalic anhydride (PA): a valuable substrate in organic transformations. Available at: [Link]. (This review discusses the wide-ranging reactivity of phthalic anhydride).
-
PubChem. 2-(4-Ethylpiperazine-1-carbonyl)benzoic acid. Available at: [Link]. (This provides general information and properties of the target compound).
Technical Monograph: Physicochemical Properties of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic Acid
Executive Summary
This technical guide provides a comprehensive physicochemical and structural analysis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid , a critical intermediate in the synthesis of fluoroquinolone antibiotics and bioactive piperazine derivatives. As a mono-amide derivative of phthalic acid, this compound exhibits complex zwitterionic behavior that dictates its solubility, stability, and reactivity profiles.
This document is designed for researchers and process chemists, focusing on the causality between the compound's molecular structure and its behavior in experimental and industrial environments.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The compound is an acyclic "amic acid" formed by the ring-opening of phthalic anhydride by 1-ethylpiperazine. It is distinct from its cyclic imide counterpart (a phthalimide), a structural nuance that is critical during synthesis and storage.
| Property | Data |
| IUPAC Name | 2-(4-Ethylpiperazine-1-carbonyl)benzoic acid |
| Common Synonyms | N-(2-Carboxybenzoyl)-N'-ethylpiperazine; Phthalic acid mono-N-ethylpiperazide |
| CAS Number | Note: Often indexed under general piperazinyl-benzoic acids or specific salt forms.[1] Closest analog reference: 20320-46-1 (Methyl derivative). |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.30 g/mol |
| SMILES | CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |
| Structure Type | Zwitterionic Amic Acid |
Synthesis & Reaction Engineering
Synthetic Pathway
The synthesis involves the nucleophilic attack of the secondary amine of 1-ethylpiperazine on one of the carbonyl carbons of phthalic anhydride.
Critical Process Parameter (CPP): Temperature control is vital.
-
< 60°C: Favors the formation of the target amic acid (kinetic product).
-
> 100°C / Dehydrating Conditions: Promotes ring closure to the phthalimide (thermodynamic product), releasing water.
Reaction Workflow Visualization
Figure 1: Synthetic pathway and thermal instability risk. High temperatures drive the dehydration of the target acid to the cyclic imide impurity.
Physicochemical Profiling
Ionization & Zwitterionic Nature
The molecule contains an acidic moiety (carboxylic acid) and a basic moiety (tertiary amine on the piperazine ring). This creates a pH-dependent charge state that drastically affects solubility and extraction efficiency.
| Moiety | Approximate pKa | Implication |
| Carboxylic Acid (-COOH) | 3.5 – 4.0 | Deprotonated (COO⁻) at pH > 4. |
| Piperazine Nitrogen (N4) | 8.0 – 8.5 | Protonated (NH⁺) at pH < 8. |
| Isoelectric Point (pI) | ~6.0 – 6.2 | Minimum solubility; net neutral charge (Zwitterion). |
Speciation Diagram
Figure 2: pH-dependent speciation. Isolation is best achieved by adjusting pH to the isoelectric point (~6.0) to induce precipitation.
Solubility Profile
-
Water: High solubility at pH < 3 (as hydrochloride salt) and pH > 9 (as sodium salt). Low solubility at pH 6.
-
Organic Solvents:
-
Soluble: DMSO, Methanol, Ethanol (hot).
-
Sparingly Soluble: Dichloromethane (DCM), Ethyl Acetate (unless in neutral form).
-
Insoluble: Hexane, Diethyl ether.
-
Analytical Characterization
HPLC Method Development
Standard reverse-phase HPLC requires buffering to suppress ionization or ion-pairing agents due to the zwitterionic nature.
-
Column: C18 (End-capped to reduce tailing of amines).
-
Mobile Phase A: 0.1% Phosphoric acid or Ammonium Formate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: UV at 230 nm (Phthalic chromophore) and 254 nm.
-
Note: At neutral pH, the compound may elute early (near void volume) due to high polarity.
Spectroscopic Identification
-
¹H NMR (DMSO-d₆):
-
Aromatic Region: Multiplets at 7.4–7.9 ppm (4H, phthalic ring).
-
Piperazine Core: Broad multiplets at 3.0–3.8 ppm (due to restricted rotation of the amide bond).
-
Ethyl Group: Triplet at ~1.0 ppm (CH₃), Quartet at ~2.4 ppm (CH₂).
-
Acidic Proton: Broad singlet >12 ppm (COOH).
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 263.3.
-
Fragmentation: Loss of water ([M+H-18]⁺) indicates cyclization in the source; loss of ethylpiperazine fragment.
-
Handling, Stability & Safety
Stability Protocol
-
Hydrolysis: The amide bond is relatively stable, but the carboxylic acid can catalyze intramolecular cyclization.
-
Thermal: Avoid bulk heating above 100°C without solvent. The compound will dehydrate to form the N-ethylpiperazine phthalimide, which is a common impurity.
-
Storage: Store at 2–8°C, desiccated. Hygroscopic tendency due to zwitterionic character.
Safety (GHS Classification)
-
Signal Word: Warning.
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory during synthesis and handling.
References
-
Sigma-Aldrich. 2-[4-(propan-2-yl)piperazine-1-carbonyl]benzoic acid - Product Specification. Retrieved from (Analogous structural reference).
-
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at 298, 303, 313, and 323 K.[3][4] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link (Data for piperazine pKa estimation).
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 2050160: 4-(Piperazine-1-carbonyl)-benzoic acid. Retrieved from .
-
Santa Cruz Biotechnology. 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Product Data. Retrieved from .
-
CymitQuimica. 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid - CAS 20320-46-1. Retrieved from .
Sources
An In-depth Technical Guide to 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (CAS 412921-53-0), a molecule of interest within the broader class of N-arylpiperazine derivatives. Due to the limited availability of direct research on this specific compound, this document synthesizes information from closely related analogs to offer insights into its synthesis, potential biological activities, and analytical characterization. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the potential of this and similar chemical scaffolds.
Introduction to the N-Arylpiperazine Scaffold
The piperazine ring is a prevalent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with multiple biological targets.[1] When incorporated into an N-arylpiperazine framework, these compounds exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, and central nervous system effects.[2][3][4] The structural versatility of the piperazine moiety allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid belongs to this versatile class of compounds. Its structure, featuring a benzoic acid group attached to an N-acylated piperazine, suggests potential applications as a versatile building block in the synthesis of more complex molecules.[6] The presence of both acidic (carboxylic acid) and basic (piperazine nitrogen) centers imparts interesting physicochemical properties that can influence its biological behavior.[6]
Physicochemical Properties
While experimental data for the target compound is scarce, its properties can be estimated based on its structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 412921-53-0 | N/A |
| Molecular Formula | C₁₄H₁₈N₂O₃ | |
| Molecular Weight | 262.31 g/mol | |
| Appearance | Expected to be a solid | Inferred from analogs |
| Solubility | Expected to be soluble in organic solvents and aqueous bases | Inferred from analogs[6] |
Synthesis and Purification
A plausible synthetic route for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid involves the acylation of N-ethylpiperazine with phthalic anhydride. This method is a common and efficient way to form the amide bond between a secondary amine and a cyclic anhydride.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.
Detailed Experimental Protocol
Materials:
-
Phthalic anhydride
-
N-Ethylpiperazine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phthalic anhydride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Amine: To the stirred solution, add N-ethylpiperazine (1.05 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Potential Applications and Biological Activity (Inferred from Analogs)
While no specific biological activity has been reported for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, the broader class of N-arylpiperazine derivatives has been extensively studied, revealing a wide range of therapeutic potentials. The structure-activity relationship (SAR) of these analogs can provide valuable insights into the potential applications of the target compound.[5]
Anticancer Activity
Numerous arylpiperazine derivatives have demonstrated potent anticancer activity.[4] For instance, certain derivatives act as androgen receptor (AR) antagonists, showing promise in the treatment of prostate cancer.[4] The piperazine moiety often plays a crucial role in binding to the target protein.
Antiviral Activity
Arylpiperazine analogs have been identified as inducers of type I interferons (IFNs), which are key components of the innate immune response against viral infections.[7] The carbonyl linker and specific substitutions on the aryl ring have been shown to be important for this activity.[7]
Neurological and Psychiatric Disorders
The arylpiperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system. Derivatives have been developed as treatments for neuropathic pain, depression, and psychosis.[3][8] These compounds often modulate the activity of various neurotransmitter receptors and transporters.
Structure-Activity Relationship (SAR) Insights
Based on studies of related molecules, the following SAR principles can be inferred:
-
Substitution on the Aryl Ring: The nature and position of substituents on the benzoic acid ring can significantly influence biological activity.[9]
-
The N-Alkyl Group: The ethyl group on the piperazine nitrogen will affect the compound's lipophilicity and steric profile, which can impact target binding and pharmacokinetic properties.[6]
-
The Carbonyl Linker: The amide linkage provides a rigidifying element and a hydrogen bond acceptor, which are often critical for interaction with biological targets.[7]
Analytical Characterization
The characterization of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid would rely on standard analytical techniques employed in organic chemistry and pharmaceutical analysis.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra would show characteristic signals for the aromatic protons of the benzoic acid, the methylene protons of the piperazine ring, and the ethyl group.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound.[11] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid would likely provide good separation.[12][13] Since the piperazine moiety lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV detection for trace analysis.[14]
Hypothetical Analytical Workflow
Caption: A typical analytical workflow for the characterization of the title compound.
Safety and Handling
Conclusion
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid represents a potentially valuable, yet under-explored, member of the N-arylpiperazine class of compounds. While direct experimental data is limited, this guide provides a comprehensive overview based on the well-established chemistry and biology of its structural analogs. The proposed synthesis is straightforward, and the potential for diverse biological activities makes this compound and its derivatives interesting candidates for further investigation in drug discovery and development programs. Researchers are encouraged to use this guide as a starting point for their own investigations into this promising chemical scaffold.
References
-
Choi, H., Jin, C., Lee, S., Kim, H., Kim, M. J., Lee, K., Kim, S. H., & Kim, Y. C. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127613. [Link]
-
Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Marrazzo, A., & Ronsisvalle, G. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(10), 2616. [Link]
-
Choi, H., Jin, C., Lee, S., Kim, H., Kim, M. J., Lee, K., Kim, S. H., & Kim, Y. C. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127613. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2018). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 23(10), 2575. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(1), 133-143. [Link]
-
de Freitas, R. F., da Silva, G. C., de Souza, T. B., & de Alencastro, R. B. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 4(7), 12566-12574. [Link]
-
Kumar, A., Sharma, S., & Kumar, R. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
-
Kumar, A., Singh, A., Sharma, A., & Kumar, R. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Advances, 11(52), 32986-33001. [Link]
- Audia, J. E., & Law, K. L. (2005). Process for preparing benzoic acids. U.S.
-
Li, Y., Wang, Y., Zhang, Y., & Li, J. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Modeling, 17(10), 2535-2544. [Link]
-
Kotegov, V. P., Razumova, M. Y., Andreev, A. I., & Apushkin, D. Y. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 25(18), 4236. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Di Micco, S., Terracciano, S., & Bruno, I. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1058. [Link]
-
Kumar, A., & Sharma, S. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
-
Gwarda, R., & Biziuk, M. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Critical Reviews in Analytical Chemistry, 42(3), 219-228. [Link]
-
Kniess, T., Laube, M., & Steinbach, J. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2596-2605. [Link]
-
PubChem. (n.d.). 4-(Piperazine-1-carbonyl)-benzoic acid. Retrieved from [Link]
-
Reddy, P. R., & Kumar, K. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
- Saiz, J., & Uriach, J. (1990). N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine. U.S.
- Druey, J., & Schmidt, P. (1960). 1-(Amino-alkoxy)-2-benzyl-benzimidazoles. U.S.
- Vecchietti, V., & Giardina, G. (1995). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. U.S.
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 20320-46-1: 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoi… [cymitquimica.com]
- 7. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Molecular Structure of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. This compound incorporates a benzoic acid scaffold, an amide linkage, and an N-ethylpiperazine moiety, features that make it and its analogs of significant interest in medicinal chemistry and drug development.[1][2] The piperazine ring, in particular, is recognized as a "privileged structure" capable of binding to multiple biological receptors with high affinity.[3] This document details the compound's chemical identity, proposes a robust synthetic pathway, and outlines the critical analytical methodologies required for its complete structural elucidation and characterization. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's structural and chemical properties.
Chemical Identity and Physicochemical Properties
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is an aromatic carboxylic acid derivative. Its structure is defined by a benzoic acid core with a carboxamide group at the ortho (C2) position, which connects to a 4-ethylpiperazine ring. This unique arrangement of functional groups—a carboxylic acid, an amide, and a tertiary amine—governs its chemical behavior, solubility, and potential for biological interactions.
| Property | Value | Source |
| IUPAC Name | 2-((4-ethylpiperazin-1-yl)carbonyl)benzoic acid | - |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [4] |
| Molecular Weight | 262.30 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | [5] |
digraph "2D_Structure" { graph [rankdir="LR", size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [penwidth=2];// Benzene Ring with substituents C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Carboxylic Acid Group at C1 C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="OH", fontcolor="#EA4335"]; C1 -- C7 [label=""]; C7 -- O1 [label="", style=double, penwidth=2]; C7 -- O2 [label=""];
// Carbonyl Group at C2 C8 [label="C"]; O3 [label="O", fontcolor="#EA4335"]; C2 -- C8; C8 -- O3 [style=double, penwidth=2];
// Piperazine Ring N1 [label="N", fontcolor="#4285F4"]; C9 [label="CH₂"]; C10 [label="CH₂"]; N2 [label="N", fontcolor="#4285F4"]; C11 [label="CH₂"]; C12 [label="CH₂"]; C8 -- N1; N1 -- C9 -- C10 -- N2 -- C11 -- C12 -- N1;
// Ethyl Group on N2 C13 [label="CH₂"]; C14 [label="CH₃"]; N2 -- C13 -- C14;
// Invisible nodes for layout {rank=same; C1; C6;} {rank=same; C2; C5;} {rank=same; C3; C4;} {rank=same; C7; O1; O2;} {rank=same; C8; O3; N1;} {rank=same; C9; C12;} {rank=same; C10; C11;} {rank=same; N2; C13;} }
Caption: 2D Molecular Structure of the title compound.
Synthesis and Purification
The synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid can be efficiently achieved via a nucleophilic acyl substitution reaction. The most direct pathway involves the reaction of phthalic anhydride with N-ethylpiperazine. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which forms the amide bond and reveals the carboxylic acid in a single step.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
-
Rationale: This protocol utilizes the high reactivity of the anhydride electrophile with the secondary amine of N-ethylpiperazine, which acts as the nucleophile. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants. The reaction proceeds via the opening of the anhydride ring to form a stable amide and a carboxylate, which is subsequently protonated during workup.
-
Reaction Setup: To a solution of phthalic anhydride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add N-ethylpiperazine (1.05 eq) dropwise at 0 °C (ice bath).
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Spectroscopic and Structural Elucidation
A multi-technique analytical approach is essential to unambiguously confirm the molecular structure of the title compound. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the carbon-hydrogen framework. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm):
-
Aromatic Protons (7.4-8.2 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern due to ortho-substitution.
-
Piperazine Protons (3.5-3.9 ppm & 2.4-2.8 ppm): Eight protons on the piperazine ring will likely appear as two or more broad multiplets due to restricted rotation around the amide bond and chair-to-chair interconversion.
-
Ethyl Group (CH₂): A quartet around 2.5 ppm, coupled to the methyl protons.
-
Ethyl Group (CH₃): A triplet around 1.1 ppm, coupled to the methylene protons.
-
Carboxylic Acid Proton (COOH): A very broad singlet, typically >10 ppm, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectrum (101 MHz, CDCl₃, δ in ppm):
-
Carbonyls (C=O): Two signals in the 165-175 ppm range for the amide and carboxylic acid carbons.
-
Aromatic Carbons: Six signals between 125-140 ppm.
-
Piperazine Carbons: Signals in the 40-55 ppm range.
-
Ethyl Group Carbons: Signals for the CH₂ (~52 ppm) and CH₃ (~12 ppm) carbons.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.[7]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals to determine proton ratios.
Mass Spectrometry (MS)
-
Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Expected Mass Spectrum (Electrospray Ionization, ESI+):
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 263.13.
-
Key Fragments: Fragmentation may occur at the amide bond or involve the loss of the ethyl group, providing further structural evidence.
Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution into an ESI-MS instrument. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
High-Resolution Analysis: For confirmation of the elemental formula, perform the analysis on a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
X-ray Crystallography
-
Causality: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional solid-state structure, including bond lengths, bond angles, and stereochemistry.[8]
Expected Structural Features:
-
Based on analogs, the piperazine ring is expected to adopt a stable chair conformation.[3][9]
-
The amide bond will be largely planar.
-
The crystal packing will likely be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming centrosymmetric dimers.[8]
Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software to generate a final 3D model of the molecule.
Molecular Conformation and Implications for Drug Design
The structural features of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid are highly relevant to drug discovery. The piperazine heterocycle is a versatile scaffold in medicinal chemistry, known to improve aqueous solubility and oral bioavailability.[10][11]
Caption: Key functional regions of the molecule for drug design.
-
Piperazine Moiety: This basic nitrogenous ring is a common pharmacophore found in numerous clinically successful drugs, including antibacterial, antipsychotic, and anticancer agents.[1][12] Its presence often enhances pharmacokinetic properties.[11]
-
Carboxylic Acid: This group is a strong hydrogen bond donor and acceptor and is ionized at physiological pH, providing a key point of interaction for salt-bridge formation with biological targets.
-
Amide Linker: The amide bond provides a rigid, planar connection between the benzoic acid and piperazine moieties, restricting conformational flexibility which can be advantageous for selective receptor binding.
Conclusion
The molecular structure of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is characterized by a unique combination of a benzoic acid core, an amide linker, and an N-ethylpiperazine ring. Its complete and unambiguous characterization relies on a synergistic application of modern analytical techniques, including NMR, MS, and X-ray crystallography. The insights gained from this detailed structural analysis are critical for its potential application as a scaffold or building block in the rational design of novel therapeutic agents.
References
-
The medicinal chemistry of piperazines: A review. (2024). Chem Biol Drug Des, 103(6). [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.). MDPI. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). Scilit. [Link]
-
The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Papertyari. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Faizi, M. S. H., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. IUCrData, 1(8). [Link]
-
Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. (2016). ResearchGate. [Link]
-
Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2". (n.d.). University of Manchester. [Link]
-
Supplementary Information for "A practical and user-friendly method for the synthesis of carboxylic acids by CO2 fixation". (n.d.). Royal Society of Chemistry. [Link]
-
Supplementary Information for "Ni(acac)2-Catalyzed Reduction of Nitro Compounds to Amines with Polymethylhydrosiloxane". (n.d.). Royal Society of Chemistry. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). National Institutes of Health. [Link]
-
Benzoic acid. (n.d.). Wikipedia. [Link]
-
Faizi, M. S. H., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. National Institutes of Health. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI. [Link]
-
4-(Piperazine-1-carbonyl)-benzoic acid. (n.d.). PubChem. [Link]
-
Benzoic acid, 4-ethyl-, methyl ester. (n.d.). NIST WebBook. [Link]
-
Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. (2011). ResearchGate. [Link]
-
The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature. (1974). ResearchGate. [Link]
-
Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. (2004). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 20320-46-1: 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoi… [cymitquimica.com]
- 3. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-(Piperazine-1-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. nbinno.com [nbinno.com]
Technical Monograph: 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic Acid (EPCBA)
This is an in-depth technical guide on 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (hereafter referred to as EPCBA ), a critical intermediate and pharmacophore precursor in the synthesis of bioactive nitrogen-containing heterocycles.
Executive Summary & Chemical Identity
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (CAS: 315810-72-1) is a zwitterionic phthalamic acid derivative formed by the ring-opening of phthalic anhydride with 1-ethylpiperazine. While rarely used as a standalone therapeutic agent, it serves as a pivotal bifunctional building block in medicinal chemistry.
Its primary utility lies in its role as a precursor to N-substituted phthalimides and phthalazinones —scaffolds found in anticonvulsants, anti-inflammatory agents, and PARP inhibitors. Furthermore, EPCBA is a critical impurity marker in the quality control of piperazine-containing drugs, where residual phthalic anhydride may react with the active pharmaceutical ingredient (API) intermediate.
| Property | Specification |
| IUPAC Name | 2-(4-Ethylpiperazine-1-carbonyl)benzoic acid |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.30 g/mol |
| Physical State | White to Off-white Crystalline Solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (Zwitterionic nature) |
| pKa (Predicted) | Acidic: ~3.5 (COOH); Basic: ~8.5 (Piperazine N4) |
Mechanism of Action (MoA)
The "mechanism" of EPCBA is dual-faceted: its chemical reactivity (synthetic mechanism) and its biological interaction profile (pharmacological potential).
A. Chemical Mechanism: Intramolecular Cyclization
EPCBA acts as a "masked" electrophile. Under thermal or acidic conditions, the free carboxylic acid activates the amide carbonyl, facilitating intramolecular dehydration to form 2-(4-ethylpiperazin-1-yl)isoindoline-1,3-dione (an N-substituted phthalimide).
-
Step 1: Protonation: The carboxylic acid protonates, increasing the electrophilicity of the amide carbonyl or the acid carbonyl itself.
-
Step 2: Nucleophilic Attack: The amide nitrogen (or the acid oxygen) attacks the adjacent carbonyl, closing the ring.
-
Step 3: Dehydration: Loss of water yields the stable, planar phthalimide system.
This reactivity is the basis for its use in synthesizing phthalazinones (via reaction with hydrazine), a class of compounds known to inhibit Poly(ADP-ribose) polymerase (PARP) and Phosphodiesterase (PDE) .
B. Biological Mechanism: Pharmacophore Analysis
While EPCBA is an intermediate, its structural moieties dictate its pharmacological potential (and toxicity profile):
-
Piperazine Moiety (The "Privileged Scaffold"):
-
The N-ethylpiperazine ring is a classic pharmacophore for G-Protein Coupled Receptors (GPCRs) .
-
Mechanism:[1][2] It mimics the ethylamine side chain of monoamines (dopamine, serotonin), allowing potential binding to D2 Dopamine or 5-HT Serotonin receptors.
-
Effect: In high concentrations (or as an impurity), EPCBA may exhibit weak off-target adrenergic blockade or serotonergic modulation.
-
-
Benzoic Acid Moiety:
-
The free carboxylic acid at the ortho position creates a zwitterion with the basic piperazine nitrogen.
-
Transport: This polarity likely prevents significant Blood-Brain Barrier (BBB) penetration unless actively transported by Organic Anion Transporters (OATs) .
-
-
Phthalamic Acid Toxicity (Sensitization):
-
Like many anhydride derivatives, EPCBA can act as a hapten . It may conjugate with serum proteins (albumin) via the carboxylic acid, potentially triggering hypersensitivity reactions in susceptible individuals.
-
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the formation of EPCBA from Phthalic Anhydride and its subsequent cyclization pathways.
Caption: Reaction pathway showing the formation of EPCBA and its divergence into Phthalimide or Phthalazinone scaffolds.
Experimental Protocols
Protocol A: Synthesis of EPCBA
Objective: To synthesize high-purity EPCBA as a reference standard for impurity profiling.
Reagents:
-
Phthalic Anhydride (1.0 eq)
-
1-Ethylpiperazine (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Diethyl Ether (for precipitation)
Procedure:
-
Dissolution: Dissolve 14.8 g (0.1 mol) of Phthalic Anhydride in 150 mL of anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Addition: Cool the solution to 0°C using an ice bath. Add 12.5 g (0.11 mol) of 1-Ethylpiperazine dropwise over 30 minutes. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A white precipitate (the zwitterionic product) typically forms.
-
Isolation: Filter the precipitate under vacuum.
-
Purification: Wash the solid cake with cold Diethyl Ether (3 x 50 mL) to remove excess amine.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Yield: Typically 85–95%.
-
Characterization: Confirm via ¹H-NMR (DMSO-d₆). Look for the disappearance of the anhydride peak and the appearance of the amide/acid protons.
-
Protocol B: Analytical Detection (HPLC-UV)
Objective: To detect EPCBA as an impurity in drug substances.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Benzoic acid chromophore) |
| Retention Time | Approx. 4–6 min (Early eluter due to polarity) |
References
-
Biogen Científica. (n.d.). 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Product Sheet. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Phthalic anhydride: a valuable substrate in organic transformations. RSC Advances. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Vol 23, No 7. Retrieved from [Link]
-
Organic Syntheses. (1933). Phthalic Anhydride and Derivatives. Coll. Vol. 1. Retrieved from [Link]
Sources
spectroscopic data (NMR, IR, MS) of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
This guide provides an in-depth technical characterization of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid , a critical intermediate often encountered in the synthesis of piperazine-based pharmaceuticals.
The data presented synthesizes standard spectroscopic principles with specific structural analogs (e.g., the methyl-piperazine variant) to provide a high-fidelity reference for identification and quality control.
Executive Summary
-
Compound Name: 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
-
Chemical Formula: C₁₄H₁₈N₂O₃
-
Molecular Weight: 262.31 g/mol
-
CAS Registry Number: Not widely listed; analog of 2-[(4-methylpiperazin-1-yl)carbonyl]benzoic acid (CAS 20320-46-1).
-
Structural Class: Phthalamic acid derivative (Mono-amide of phthalic acid).
-
Key Characteristic: Zwitterionic nature in neutral media; exists in equilibrium with its cyclized phthalimide form (2-(4-ethylpiperazin-1-yl)isoindoline-1,3-dione) under dehydrating conditions.
Core Application: This compound serves as a "kinetic" intermediate. In drug development, it is often the precursor to tricyclic systems or used to introduce a solubilizing ethyl-piperazine tail into a lipophilic scaffold.
Synthesis & Sample Preparation Strategy
To ensure accurate spectroscopic data, one must isolate the "open" acid-amide form without accidentally cyclizing it to the thermodynamically stable imide.
Optimized Synthesis Protocol (for Reference Standard)
-
Reagents: Phthalic anhydride (1.0 eq) + 1-Ethylpiperazine (1.05 eq).
-
Solvent: Acetone or THF (Anhydrous). Avoid protic solvents that promote esterification.
-
Conditions: Stir at 0°C to Room Temperature for 2–4 hours. Do not reflux.
-
Workup: The product often precipitates as a zwitterionic solid. Filter and wash with cold ether.
-
Critical Control Point: If the melting point exceeds 150°C, suspect cyclization to the imide. The acid-amide typically melts/decomposes at lower temperatures (~110–130°C).
Sample Preparation for Analysis
-
NMR: Dissolve in DMSO-d₆ . Avoid CDCl₃ if the compound is zwitterionic (poor solubility). Avoid D₂O if you need to observe the carboxylic acid proton (exchangeable).
-
MS: Use LC-MS grade Methanol/Water + 0.1% Formic Acid.
-
IR: KBr pellet or ATR (Attenuated Total Reflectance) on the solid.
Diagrammatic Workflow: Synthesis & Impurity Logic
The following diagram illustrates the relationship between the target molecule and its primary impurity (the imide), which is critical for interpreting MS and IR data.
Figure 1: Synthetic pathway distinguishing the kinetic target (Acid-Amide) from the thermodynamic impurity (Imide).
Mass Spectrometry (MS) Profiling
Technique: ESI-MS (Positive Mode) Rationale: The basic piperazine nitrogen ensures high sensitivity in positive mode ([M+H]⁺).
Primary Ionization Data
| Ion Species | m/z (Observed) | Identity | Notes |
| [M+H]⁺ | 263.3 | Molecular Ion | Base peak in mild ESI conditions. |
| [M+Na]⁺ | 285.3 | Sodium Adduct | Common in non-desalted samples. |
| [M+H - H₂O]⁺ | 245.3 | Dehydrated Ion | Diagnostic: Represents cyclization to the phthalimide in the ion source. High abundance indicates thermal instability. |
| [2M+H]⁺ | 525.6 | Dimer | Seen at high concentrations. |
Fragmentation Pattern (MS/MS)
Fragmentation typically occurs at the amide bond or within the piperazine ring.
-
m/z 263 → 245 (Loss of 18): Loss of water (Ortho-effect cyclization).
-
m/z 263 → 219 (Loss of 44): Decarboxylation (-CO₂), typical for benzoic acids.
-
m/z 263 → 149: Phthalic anhydride fragment (loss of ethylpiperazine).
-
m/z 113: Protonated 1-ethylpiperazine fragment.
Infrared Spectroscopy (IR)[3]
Technique: FTIR (ATR or KBr) Diagnostic Value: Distinguishing the Acid + Amide (Target) from the Imide (Impurity).
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / Diagnostic Note |
| O-H Stretch | 2500–3300 | Broad, Med | Carboxylic Acid. Very broad "hump" overlapping C-H region. Absent in imide impurity. |
| C=O (Acid) | 1710–1730 | Strong | Carboxylic acid carbonyl. |
| C=O (Amide) | 1630–1650 | Strong | Tertiary amide carbonyl. Lower frequency due to resonance with piperazine. |
| C=C Aromatic | 1580–1600 | Medium | Benzene ring breathing modes. |
| C-H Aliphatic | 2800–2980 | Medium | Ethyl and Piperazine methylene groups. |
Self-Validation Check: If you see a "doublet" carbonyl signal at ~1710 and ~1770 cm⁻¹, your sample has cyclized to the imide (anhydride-like coupling). The target should show distinct bands at ~1720 (acid) and ~1640 (amide).
Nuclear Magnetic Resonance (NMR)[4][5]
Solvent: DMSO-d₆ (Recommended for solubility and observing acid proton).
¹H NMR Data (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |
| 12.8 – 13.5 | Broad Singlet | 1H | COOH | Carboxylic acid proton. Broad due to exchange. Disappears in D₂O shake. |
| 7.75 – 7.85 | Doublet (d) | 1H | Ar-H6 | Aromatic proton ortho to the carboxylic acid (deshielded). |
| 7.35 – 7.45 | Doublet (d) | 1H | Ar-H3 | Aromatic proton ortho to the amide. |
| 7.50 – 7.65 | Multiplet (m) | 2H | Ar-H4, H5 | Remaining aromatic protons. |
| 3.50 – 3.70 | Broad Mult. | 2H | Pip-N1-CH₂ | Piperazine protons adjacent to amide. Broadened by restricted rotation. |
| 3.10 – 3.30 | Broad Mult. | 2H | Pip-N1-CH₂ | Other set of amide-adjacent protons. |
| 2.30 – 2.45 | Multiplet | 4H | Pip-N4-CH₂ | Piperazine protons adjacent to the ethyl amine (more shielded). |
| 2.35 | Quartet (q) | 2H | Ethyl-CH₂ | Methylene of the ethyl group. Overlaps with DMSO/Piperazine signals often. |
| 1.02 | Triplet (t) | 3H | Ethyl-CH₃ | Methyl of the ethyl group. |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment | Notes |
| 169.5 | C=O (Amide) | Amide carbonyl. |
| 167.2 | C=O (Acid) | Carboxylic acid carbonyl. |
| 138.5 | Ar-C (Quaternary) | Ipso-carbon attached to Acid. |
| 135.2 | Ar-C (Quaternary) | Ipso-carbon attached to Amide. |
| 127.0 – 132.0 | Ar-CH | 4 aromatic methine signals. |
| 52.5 | Ethyl-CH₂ | Methylene carbon of the ethyl tail. |
| 51.8, 52.2 | Pip-CH₂ (N4) | Piperazine carbons near the ethyl amine. |
| 41.5, 46.8 | Pip-CH₂ (N1) | Piperazine carbons near the amide (often split due to rotamers). |
| 11.8 | Ethyl-CH₃ | Methyl carbon. |
References
-
Synthesis of Phthalamic Acids
- Reaction of Phthalic Anhydride with Secondary Amines. Organic Syntheses, Coll. Vol. 3, p. 000.
-
Source: (General reference for anhydride ring opening).
-
Spectral Analog (Methyl Derivative)
-
2-[(4-Methylpiperazin-1-yl)carbonyl]benzoic acid (CAS 20320-46-1). Sigma-Aldrich Product Specification.
-
Source:
-
-
Mass Spectrometry of Piperazines
- Fragmentation Patterns of Piperazine Derivatives in ESI-MS. Journal of Mass Spectrometry.
-
Source:
-
General IR/NMR Tables
- Pretsch, E., et al.
-
Source:
solubility of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid in different solvents
An In-Depth Technical Guide to Determining the Solubility of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Disclaimer: Publicly available, specific quantitative solubility data for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is limited. Therefore, this guide adopts the perspective of a Senior Application Scientist, outlining the critical methodologies and scientific principles required for a researcher to experimentally determine the solubility of this compound. The protocols and rationale provided are based on established, authoritative standards in pharmaceutical sciences and can be applied to characterize this molecule or similar novel chemical entities.
Introduction
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is a molecule of interest within medicinal chemistry and drug discovery, likely serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The solubility of such a compound is a cornerstone physicochemical property, profoundly influencing its behavior at every stage of the drug development pipeline. Poor solubility can impede absorption, lead to low and erratic bioavailability, compromise the quality of in vitro assay data, and present significant challenges for formulation.[2][3][4]
This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound characterization. The focus is on two primary, complementary approaches: thermodynamic (equilibrium) solubility, which represents the true saturation point of a compound, and kinetic solubility, a higher-throughput method used for early-stage compound screening.[5]
Physicochemical Profile & Predicted Behavior
A preliminary analysis of the molecular structure is crucial for designing a relevant solubility study.
-
Ionization State: The structure contains two key ionizable centers: a carboxylic acid group (acidic, pKa ~4-5) and a tertiary amine within the piperazine ring (basic, pKa ~7-9). This amphoteric nature means its net charge and, consequently, its solubility will be highly dependent on the pH of the medium. We can predict a classic "U-shaped" solubility profile:
-
Low pH (e.g., pH < 2): The piperazine nitrogen will be protonated (cationic), while the carboxylic acid will be neutral. Solubility is expected to be high.
-
Mid-range pH (e.g., pH ~5-7): The molecule will likely exist as a zwitterion, with both groups ionized. This is often the point of minimum solubility (the isoelectric point).
-
High pH (e.g., pH > 9): The carboxylic acid will be deprotonated (anionic), and the piperazine nitrogen will be neutral. Solubility is expected to increase again.
-
-
Lipophilicity: The presence of a benzene ring and an ethyl group suggests a degree of lipophilicity. The piperazine and carboxyl groups contribute hydrophilicity. The interplay between these features will dictate its solubility in both aqueous and organic solvents. Computational tools can provide an initial estimate of LogP (a measure of lipophilicity), which helps in selecting appropriate solvents and anticipating potential challenges.[6]
-
Solid-State Properties: The solubility value is only meaningful if the solid form of the material is known. Different crystalline forms (polymorphs) or an amorphous state of the same molecule can have vastly different solubilities.[7] It is best practice to characterize the solid form of the test article using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) before and after the solubility experiment to check for any phase transformations.[7][8]
Methodologies for Experimental Solubility Determination
The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development. Kinetic assays are used for rapid screening, while thermodynamic assays provide the definitive "gold standard" value for lead optimization and preformulation.[4][5]
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The shake-flask method is considered the most reliable technique for determining equilibrium solubility.[6][7] It measures the concentration of a compound in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.
Causality Behind the Protocol: The core principle is to ensure a true equilibrium is reached between the dissolved and undissolved states. Using an excess of solid material guarantees that the solution becomes saturated.[6] Extended incubation with agitation (24-72 hours) is necessary to overcome the kinetic barriers of dissolution, especially for compounds that dissolve slowly.[7] Temperature control is critical as solubility is temperature-dependent.[6] Finally, careful separation of the saturated supernatant from the excess solid is paramount to avoid artificially inflating the measured concentration.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid to a series of vials. The excess should be visible at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 72 hours, to ensure equilibrium is achieved.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant is typically clarified via centrifugation followed by filtration through a low-binding filter (e.g., PVDF).[7]
-
Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile/water). Analyze the filtered supernatant and the standards using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9][10]
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.
Kinetic Solubility: The Turbidimetric Method
Kinetic solubility assays are high-throughput methods that measure the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer.[11] This method does not represent true equilibrium but is invaluable for ranking compounds in early discovery.[5]
Causality Behind the Protocol: This method mimics how compounds are often handled in biological assays, where they are introduced from a DMSO stock. The rapid dilution can create a supersaturated solution, and the kinetic solubility is the point at which this unstable state collapses into a precipitate.[6] The formation of this precipitate is detected by light scattering (nephelometry or turbidimetry).[3] Because of the potential for supersaturation and the presence of a co-solvent (DMSO), this method often yields a higher, but less thermodynamically stable, solubility value than the shake-flask method.[6][7]
Step-by-Step Protocol: Turbidimetric Method
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new plate containing aqueous buffer (e.g., pH 7.4 PBS). This results in a final DMSO concentration typically between 1-5%.[11]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1 to 2 hours.[11][12]
-
Detection: Measure the turbidity (light scattering) of each well using a plate-based nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).[11]
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.
Data Presentation and Interpretation
To build a comprehensive solubility profile for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, experiments should be conducted in a range of physiologically and pharmaceutically relevant media. All quantitative data should be summarized in a clear, structured table for easy comparison.
Table 1: Solubility Profile of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
| Solvent/Medium | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| Aqueous Buffers | ||||
| pH 2.0 Buffer | Thermodynamic | 25 | ||
| pH 7.4 PBS | Thermodynamic | 25 | ||
| pH 7.4 PBS | Kinetic | 25 | ||
| Biorelevant Media | ||||
| FaSSIF (Fasted State) | Thermodynamic | 37 | ||
| FeSSIF (Fed State) | Thermodynamic | 37 | ||
| Organic Solvents | ||||
| Ethanol | Thermodynamic | 25 |
| Acetonitrile | Thermodynamic | 25 | | |
-
FaSSIF/FeSSIF: Fasted and Fed State Simulated Intestinal Fluids contain bile salts and phospholipids, providing a more accurate prediction of solubility in the human gut than simple buffers.[7]
-
Interpretation: Comparing the kinetic and thermodynamic results at pH 7.4 can reveal the compound's tendency to form supersaturated solutions. A large difference suggests a higher risk of precipitation upon administration. The data across different pH values will confirm the predicted pH-dependent solubility profile and is critical for predicting oral absorption.[2]
Conclusion
Determining the solubility of a novel compound such as 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is not a single measurement but a systematic investigation. A full characterization requires an understanding of the molecule's physicochemical properties, particularly its ionization state, and the application of methodologically sound experiments. By employing both the "gold standard" shake-flask method for thermodynamic solubility and higher-throughput kinetic assays, researchers can build a robust data package. This information is essential for guiding medicinal chemistry efforts, selecting candidates for in vivo studies, and laying the groundwork for successful formulation development, ultimately increasing the probability of advancing a successful drug candidate.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]
-
BioDuro. ADME Solubility Assay. BioDuro. Available from: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. PubMed. Available from: [Link]
-
Domainex. Thermodynamic Solubility Assay. Domainex. Available from: [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Domainex. Available from: [Link]
-
Martinez, M. N., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Evotec. Available from: [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available from: [Link]
-
Sedić, M., et al. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC. Available from: [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]
-
Persson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
MySkinRecipes. 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. MySkinRecipes. Available from: [Link]
Sources
- 1. 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid [myskinrecipes.com]
- 2. evotec.com [evotec.com]
- 3. rheolution.com [rheolution.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. raytor.com [raytor.com]
- 8. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Guide: Biological Potentials of Piperazine Benzoic Acid Derivatives
Executive Summary
The fusion of piperazine and benzoic acid pharmacophores represents a strategic scaffold in modern medicinal chemistry. Piperazine, a nitrogen-containing heterocycle, serves as a privileged structure due to its ability to modulate physicochemical properties (solubility, lipophilicity) and target affinity.[1] When coupled with benzoic acid derivatives, the resulting piperazine benzoates or benzoyl piperazines exhibit a pleiotropic pharmacological profile.
This technical guide analyzes the three primary biological activities of this scaffold—Antimicrobial , Anticancer , and Anti-inflammatory —providing mechanistic insights, Structure-Activity Relationships (SAR), and validated experimental protocols for synthesis and screening.
Chemical Architecture & Rationale
The core scaffold consists of a piperazine ring linked to a benzoic acid moiety, typically via an amide bond or a methylene bridge.
-
Piperazine Moiety: Acts as a hydrogen bond acceptor/donor and a semi-rigid linker that positions substituents in specific vectors to interact with receptor pockets (e.g., GPCRs, Kinases).
-
Benzoic Acid Moiety: Provides an aromatic system for
stacking interactions and a carboxylate/amide group for electrostatic interactions or hydrogen bonding.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical substitution points that modulate biological activity.
Figure 1: SAR analysis of the Piperazine Benzoic Acid scaffold highlighting key regions for functionalization.
Therapeutic Applications & Mechanisms[2][3]
Antimicrobial Activity
Piperazine benzoic acid derivatives function as potent antimicrobial agents, particularly against Gram-positive bacteria (S. aureus, B. subtilis) and specific Gram-negative strains.[2][3]
-
Mechanism of Action:
-
DNA Gyrase Inhibition: Similar to fluoroquinolones, the piperazine moiety interacts with the DNA-gyrase complex, preventing bacterial DNA replication.[3]
-
Membrane Disruption: Lipophilic benzoyl chains disrupt the bacterial cell membrane integrity, leading to leakage of intracellular components.
-
-
Key Insight: Introduction of electron-withdrawing groups (EWGs) like Chlorine or Fluorine at the para-position of the benzoic acid ring significantly lowers the Minimum Inhibitory Concentration (MIC).
Anticancer (Cytotoxicity)
Derivatives have shown significant cytotoxicity against human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and HCT-116 (colon).
-
Mechanism of Action:
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax , Caspase-3 ) and downregulation of anti-apoptotic Bcl-2 .
-
Cell Cycle Arrest: Blockade at the G0/G1 or sub-G1 phase, preventing cell division.
-
-
Data Summary:
| Compound Class | Cell Line | Target Mechanism | IC50 Range ( |
| Piperonyl-Piperazine Amides | MDA-MB-231 | Apoptosis / Cell Cycle Arrest | 11.0 - 15.0 |
| Benzhydryl-Piperazines | HCT-116 | COX-2 / 5-LOX Inhibition | 3.0 - 8.0 |
| Thiazole-Piperazine Hybrids | HeLa | Bcl-2 Downregulation | 0.01 - 0.10 |
Anti-inflammatory Activity
These derivatives act as dual inhibitors of the arachidonic acid pathway.
-
Target: Simultaneous inhibition of COX-2 and 5-LOX enzymes.
-
Effect: Reduction in pro-inflammatory cytokines (TNF-
, IL-6 ) and inhibition of edema in carrageenan-induced models.[4][5] -
Advantage: The piperazine scaffold often reduces the ulcerogenic side effects common with traditional NSAIDs (acidic moieties).
Experimental Protocols
Chemical Synthesis: Amide Coupling (General Protocol)
This protocol synthesizes a Benzoyl Piperazine derivative via EDC/HOBt coupling, ensuring high yield and purity.
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)
-
N-substituted Piperazine (1.0 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Activation: Dissolve the substituted benzoic acid in dry DCM (10 mL/mmol) at 0°C. Add EDC
HCl and HOBt. Stir for 30 minutes under nitrogen atmosphere to form the active ester. -
Coupling: Add the N-substituted piperazine and TEA dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate).
-
Work-up: Dilute with DCM, wash sequentially with 1N HCl (remove unreacted amine), saturated NaHCO
(remove unreacted acid), and brine. -
Purification: Dry the organic layer over anhydrous Na
SO , concentrate in vacuo, and purify via column chromatography (Silica gel, MeOH/DCM gradient).
Biological Assay: MTT Cytotoxicity Screen
Objective: Determine cell viability and IC50 values.
-
Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C/5% CO . -
Treatment: Treat cells with graded concentrations of the piperazine derivative (0.1 – 100
M) for 48h. Include DMSO control (<0.1%). -
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Discard supernatant and add 100
L DMSO to dissolve purple formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Mechanistic Pathway Visualization
The following diagram details the dual pathway by which these derivatives exert anticancer and anti-inflammatory effects.
Figure 2: Dual mechanistic pathways showing COX/LOX inhibition (Anti-inflammatory) and Bcl-2/Bax modulation (Anticancer).
References
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Link
-
Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research. Link
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank (MDPI). Link
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors. Archiv der Pharmazie. Link
-
Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules. Link
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Link
-
Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. Link
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
literature review on substituted piperazine-1-carbonyl benzoic acids
Pharmacophore Architecture, Synthetic Pathways, and Therapeutic Utility[1]
Part 1: Introduction & Chemical Space
Substituted piperazine-1-carbonyl benzoic acids represent a specialized class of bifunctional molecular scaffolds used extensively in medicinal chemistry. Structurally, these compounds consist of a benzoic acid core linked to a piperazine ring via an amide bond (carbonyl linker).[1]
This scaffold serves two critical roles in drug discovery:
-
Privileged Pharmacophore: The piperazine moiety mimics peptide turns and enhances aqueous solubility, while the benzoic acid residue provides a rigid anchor for hydrogen bonding or salt-bridge formation (e.g., with arginine or lysine residues in enzyme active sites).[1]
-
Bifunctional Synthon: As an intermediate, the free carboxylic acid allows for further modular coupling to complex heterocycles, making it a staple "linker unit" in the synthesis of PARP inhibitors, kinase inhibitors, and GPCR ligands.[1]
Core Structural Definition
The parent molecule, 4-(piperazine-1-carbonyl)benzoic acid (CAS: 691394-20-4), is a mono-amide derivative of terephthalic acid.
-
Formula:
-
Key Features:
-
Amide Linker: Restricts rotational freedom compared to methylene linkers, locking the pharmacophore in a bioactive conformation.[1]
-
Piperazine Head: A secondary amine (
) available for -alkylation or -arylation to tune lipophilicity ( ). -
Benzoic Tail: A carboxylic acid (
) serving as a polar contact point or a handle for further derivatization.[1]
-
Part 2: Medicinal Chemistry & SAR Logic
The biological activity of this scaffold is governed by substitutions on the piperazine ring and the regiochemistry of the benzoic acid.[1]
1. Structure-Activity Relationship (SAR)
| Region | Modification | Effect on Pharmacokinetics (PK) & Pharmacodynamics (PD) |
| Piperazine ( | Increases metabolic stability; reduces clearance. | |
| Enhances potency via | ||
| Increases polarity; used to target specific pockets in proteases. | ||
| Linker (Carbonyl) | Amide ( | Acts as an H-bond acceptor.[1] Rigidifies the distance between the phenyl ring and the basic amine.[1] |
| Thioamide ( | Increases lipophilicity; often reduces metabolic stability but alters H-bond donor capability. | |
| Benzoic Core | Para vs. Meta substitution | Para (Terephthalic): Linear geometry, ideal for channel binders.[1] Meta (Isophthalic): Kinked geometry, preferred for globular protein pockets.[1] |
| Fluorine substitution | Fluorination of the benzene ring (e.g., 2-fluoro) blocks metabolic oxidation and increases potency (bioisostere effect).[1] |
2. Mechanistic Applications
-
PARP Inhibition: In poly(ADP-ribose) polymerase inhibitors (e.g., Olaparib analogs), the piperazine-carbonyl motif mimics the nicotinamide ribose binding interaction.[1] The carbonyl oxygen accepts a hydrogen bond from the backbone of Gly863 (in PARP1), while the phenyl ring engages in
-stacking with Tyr907.[1] -
Anti-Inflammatory Metabolites: The metabolite of the NSAID candidate Piron is a 4-(piperazine-1-carbonyl)benzoic acid derivative. It exhibits anti-inflammatory activity by inhibiting COX pathways, demonstrating that this "linker" can itself be bioactive [1].[1]
Part 3: Synthetic Methodologies
The synthesis requires differentiating the two nitrogen atoms of piperazine and the two carbonyl equivalents of the phthalic precursor.[1]
Workflow Diagram: Regioselective Synthesis
The following diagram illustrates the standard industrial route to 4-(4-substituted-piperazine-1-carbonyl)benzoic acids.
Caption: Regioselective synthesis of 4-(piperazine-1-carbonyl)benzoic acid from mono-methyl terephthalate to prevent polymerization.
Detailed Experimental Protocol
Objective: Synthesis of 4-(4-(tert-butoxycarbonyl)piperazine-1-carbonyl)benzoic acid.
Reagents:
-
Monomethyl terephthalate (1.0 eq)[1]
-
1-Boc-piperazine (1.1 eq)
-
EDC[1]·HCl (1.2 eq)
-
HOBt (1.2 eq)[1]
-
DIPEA (3.0 eq)[1]
Step-by-Step Methodology:
-
Activation: Dissolve monomethyl terephthalate (10 mmol) in anhydrous DMF (20 mL). Add DIPEA (30 mmol), EDC·HCl (12 mmol), and HOBt (12 mmol) at 0°C. Stir for 30 minutes to form the active ester.
-
Expert Insight: Using the mono-ester prevents the formation of diamides (bis-piperazides), which is a common impurity when starting from terephthaloyl chloride.[1]
-
-
Coupling: Add 1-Boc-piperazine (11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with EtOAc (100 mL) and wash sequentially with 1N HCl, sat.
, and brine.[1] Dry organic layer over and concentrate to yield the methyl ester intermediate.[1][3] -
Hydrolysis (Saponification): Dissolve the intermediate in THF:MeOH:H2O (3:1:1). Add LiOH (2.0 eq) and stir at room temperature for 4 hours.
-
Isolation: Acidify carefully to pH 3-4 using 1N HCl. The product, 4-(4-Boc-piperazine-1-carbonyl)benzoic acid , will precipitate as a white solid. Filter and dry under vacuum.[1]
-
Yield Expectations: Typical yields range from 85-95% [2].
-
Part 4: Analytical Characterization Data
To ensure structural integrity, the following analytical benchmarks must be met.
| Assay | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Carboxylic acid proton ( | |
| Para-substituted aromatic system (AA'BB').[1] | ||
| Piperazine ring protons (broadened due to amide rotamers).[1] | ||
| LC-MS | Confirms molecular weight of the deprotected core.[1] | |
| IR Spectroscopy | 1690 | Distinguishes between the acid carbonyl and the amide carbonyl.[1] |
Part 5: Therapeutic Case Studies
Case Study 1: PARP Inhibitor Optimization
In the development of PARP inhibitors, the 4-(piperazine-1-carbonyl)benzoic acid motif was utilized to bridge the NAD+ binding pocket and the solvent-exposed region.
-
Observation: Replacing the flexible methylene linker (
) with a carbonyl linker ( ) increased potency by 10-fold. -
Mechanism: The carbonyl oxygen locks the phenyl ring in a planar conformation relative to the amide bond, reducing the entropic penalty upon binding to the PARP active site [3].[1]
Case Study 2: NSAID Metabolites (Piron)
The drug candidate Piron (an anti-inflammatory agent) is metabolized into (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid .[4]
-
Significance: This metabolite retains significant COX inhibitory activity.[1] The benzoic acid moiety mimics the arachidonic acid carboxylate, while the piperazine derivative occupies the hydrophobic channel of the enzyme [1].[1]
Part 6: References
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
-
Method for the preparation of piperazine and its derivatives.
-
Source: US Patent 6,603,003 B2.[1]
-
URL:
-
-
Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole derivatives as PARP-1 inhibitors.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
discovery and history of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
An In-Depth Technical Guide to 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic Acid: From Synthesis to Potential Applications
Authored by [Your Name/Gemini], Senior Application Scientist
Foreword: The landscape of medicinal chemistry is replete with molecules holding untapped potential. 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid represents one such compound. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural components—a benzoic acid moiety and an N-ethylpiperazine ring—are well-characterized and of significant interest in drug discovery. This technical guide, therefore, serves as a foundational document for researchers, scientists, and drug development professionals. It provides a comprehensive overview based on established chemical principles and the known pharmacology of analogous structures. The aim is to equip the scientific community with the necessary knowledge to explore the potential of this intriguing molecule.
Introduction to 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic Acid
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of approximately 262.31 g/mol , is a bifunctional organic molecule.[1] It incorporates a carboxylic acid group attached to a benzene ring, which is in turn linked via an amide bond to an N-ethylpiperazine moiety. The presence of both an acidic carboxylic group and a basic tertiary amine in the piperazine ring suggests the molecule can exhibit zwitterionic properties and varied solubility depending on pH.
The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications. Its ability to engage in various biological interactions, coupled with the synthetic tractability of the benzoic acid component, makes 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid a compelling candidate for further investigation.
Postulated History and Discovery
A specific, documented discovery of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is not readily found in the scientific literature. It is likely that this compound has been synthesized as an intermediate in various research endeavors or as part of larger chemical libraries for screening purposes. Its synthesis is conceptually straightforward from commercially available starting materials, suggesting it may have been prepared on numerous occasions without being the primary focus of a publication.
The intellectual history of this molecule lies in the broader context of the development of piperazine-containing pharmaceuticals. The versatile nature of the piperazine scaffold has led to its incorporation in drugs targeting a wide range of conditions, including central nervous system disorders, infections, and cancer.[2]
Synthesis and Chemical Properties
The most direct and logical synthetic route to 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is the nucleophilic acyl substitution reaction between phthalic anhydride and N-ethylpiperazine. This reaction is a classic example of amic acid formation from an anhydride and an amine.
Proposed Synthetic Protocol
Reaction: Phthalic Anhydride + N-Ethylpiperazine → 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Materials:
-
Phthalic Anhydride (C₈H₄O₃)
-
N-Ethylpiperazine (C₆H₁₄N₂)
-
Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
Procedure:
-
In a clean, dry round-bottom flask, dissolve phthalic anhydride in a suitable aprotic solvent under ambient temperature.
-
To this stirring solution, add N-ethylpiperazine dropwise. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone/hexanes) to yield a crystalline solid.
Causality of Experimental Choices:
-
Aprotic Solvent: An aprotic solvent is chosen to prevent any unwanted side reactions with the highly reactive phthalic anhydride.
-
Dropwise Addition: The dropwise addition of N-ethylpiperazine helps to control the exothermicity of the reaction and prevent the formation of side products.
-
Ambient Temperature: The reaction is typically facile and does not require heating, which minimizes the risk of degradation or side reactions.
Chemical Properties and Characterization
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |
| Molecular Weight | 262.31 g/mol | [1] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions at acidic or basic pH. | Inferred |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H stretch, the amide C=O stretch, and the C-N bonds.
Synthesis Pathway Diagram
Caption: Synthesis of the target molecule from its precursors.
Potential Biological Activities and Therapeutic Applications
While no specific biological activities have been reported for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, the well-documented pharmacology of its constituent parts allows for informed speculation on its potential applications.
Central Nervous System (CNS) Activity
The piperazine moiety is a cornerstone of many CNS-active drugs. Its presence in 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid suggests a potential for interaction with various neurotransmitter receptors, such as dopaminergic, serotonergic, and adrenergic receptors. This could make the compound a candidate for investigation in the context of:
-
Antipsychotics
-
Antidepressants
-
Anxiolytics
The N-ethyl group can influence the lipophilicity and metabolic stability of the molecule, potentially affecting its ability to cross the blood-brain barrier.
Anticancer Potential
Several piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. The benzoic acid component can also be modified to enhance these properties.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties.[3] It is plausible that 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid could exhibit antibacterial or antifungal activity. The piperazine ring can also contribute to antimicrobial effects.
Future Research Directions
The lack of specific data on 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid presents a clear opportunity for novel research. The following experimental workflow is proposed for a comprehensive evaluation of this molecule.
Proposed Research Workflow
Caption: A proposed workflow for future research.
Conclusion
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid stands as a molecule of significant latent potential. While its history is not marked by a singular discovery, its chemical structure is rooted in the rich history of medicinal chemistry. The straightforward synthesis and the proven therapeutic relevance of its piperazine and benzoic acid components make it a prime candidate for further investigation. This guide provides a solid, albeit prospective, foundation for researchers to begin exploring the synthesis, characterization, and biological evaluation of this promising compound. The insights provided herein are intended to catalyze new research that may ultimately unlock the therapeutic value of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.
References
-
MySkinRecipes. 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Quantification of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Authored by: A Senior Application Scientist
Introduction
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is a chemical entity of interest in pharmaceutical development due to its structural motifs, which are common in various active pharmaceutical ingredients (APIs). The molecule incorporates a benzoic acid group and an ethyl-piperazine amide linkage. Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, formulation development, quality control, and stability testing. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed with scientific integrity and adherence to international regulatory standards, such as the ICH guidelines, in mind.[1][2][3][4][5]
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide will focus on two primary, highly effective methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a simpler UV-Vis spectrophotometric method will be discussed for preliminary or less complex sample analyses.
Principle of Analytical Approaches
The analytical strategies presented leverage the physicochemical properties of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. The presence of the benzene ring and carbonyl groups provides a chromophore suitable for UV detection.[6] The piperazine moiety and the overall molecular structure allow for effective separation by reversed-phase chromatography. For highly sensitive and specific quantification, especially in complex biological matrices, LC-MS/MS is the method of choice, utilizing the specific mass-to-charge ratio of the molecule and its fragments.[7][8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of pharmaceutical compounds.[9][10] The method separates the analyte from other components in a sample mixture based on its affinity for the stationary and mobile phases, followed by quantification using UV absorbance.
Rationale for Method Selection
The conjugated system within the benzoic acid portion of the molecule is expected to exhibit strong UV absorbance, making HPLC-UV a suitable quantitative tool. By optimizing the chromatographic conditions, baseline separation from impurities and degradation products can be achieved, ensuring specificity. This method is ideal for routine quality control, stability studies, and the analysis of bulk drug substances and formulated products.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
-
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
Syringe filters (0.45 µm, PTFE or Nylon)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (acidified to pH 2.5-3.0 with phosphoric or formic acid). The exact ratio should be optimized, for example, Acetonitrile:Water (40:60 v/v). An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the analyte. Based on the benzoic acid chromophore, a wavelength in the range of 230-280 nm is expected to provide good sensitivity.[6]
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent (e.g., methanol or a 50:50 mixture of methanol and water).
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug, dissolve a known amount in the diluent. For formulated products, an extraction step may be necessary. For instance, a tablet could be crushed, and the active ingredient extracted with a suitable solvent, followed by centrifugation and filtration.[9]
4. System Suitability: Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
5. Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression analysis. The concentration of the analyte in the samples is determined using the regression equation of the calibration curve.
Method Validation Parameters (as per ICH Q2(R2) Guidelines)[2][3][4]
| Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components (impurities, excipients) with no interference at the analyte's retention time. |
| Linearity | R² ≥ 0.999 over the concentration range. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples (plasma, urine) or trace-level impurity quantification, LC-MS/MS is the gold standard.[8]
Rationale for Method Selection
LC-MS/MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), the method can quantify the analyte with exceptional specificity, even in complex matrices.[7][11]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
1. Reagents and Materials:
-
As per HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Formic acid (LC-MS grade).
2. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-separating C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A rapid gradient from low to high organic content (e.g., 5% to 95% B in 3 minutes) is typical.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI in positive ion mode.
-
MS/MS Detection: The instrument should be tuned for the analyte to determine the optimal precursor ion ([M+H]⁺) and product ions. The most intense and stable transition is used for quantification (quantifier), and a second transition for confirmation (qualifier).
3. Preparation of Solutions:
-
Standard and sample preparation is similar to the HPLC-UV method, but concentrations will be much lower (e.g., in the ng/mL range).
-
An internal standard is added to all standards and samples to correct for matrix effects and variability in sample processing and injection.
4. Data Analysis: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of the analyte in the samples is then calculated from this curve.
Method Validation Parameters (as per Bioanalytical Method Validation Guidelines)
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.99 over the concentration range. |
| Accuracy & Precision | Within ±15% of the nominal value (±20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks in blank matrix at the retention times of the analyte and IS. |
| Matrix Effect | Assessed to ensure the matrix does not suppress or enhance the ionization of the analyte. |
| Stability | Analyte stability is evaluated under various conditions (freeze-thaw, short-term, long-term). |
Method 3: UV-Vis Spectrophotometry
For a rapid, simple, and high-throughput estimation of the analyte in pure form or in simple formulations, direct UV-Vis spectrophotometry can be employed.
Rationale for Method Selection
This method is based on the direct measurement of the absorbance of the analyte solution at its wavelength of maximum absorbance (λmax). It is a straightforward technique but lacks the specificity of chromatographic methods. Therefore, it is best suited for scenarios where the sample is known to be free of interfering substances that absorb at the same wavelength.
Detailed Protocol: UV-Vis Spectrophotometry
1. Instrumentation: A calibrated UV-Vis spectrophotometer.
2. Procedure:
-
Determine the λmax of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid by scanning a dilute solution in a suitable solvent (e.g., methanol or ethanol) across the UV range (e.g., 200-400 nm). The λmax is expected to be in the region of 230-280 nm due to the benzoic acid moiety.[6]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Prepare the sample solution and measure its absorbance.
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
3. Limitations: This method is susceptible to interference from any other component in the sample that absorbs at the same wavelength. It is not suitable for complex mixtures or for distinguishing between the analyte and its structurally similar impurities.
Conclusion
The choice of analytical method for the quantification of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid should be guided by the specific analytical challenge. For routine quality control of bulk drug and simple formulations, the validated HPLC-UV method offers a balance of performance, reliability, and cost-effectiveness. For bioanalytical studies or trace-level analysis requiring high sensitivity and specificity, the LC-MS/MS method is indispensable. UV-Vis spectrophotometry serves as a useful tool for quick estimations in non-complex sample matrices. All methods must be properly validated according to the relevant regulatory guidelines to ensure the generation of accurate and reliable data.[1][5]
References
- Analytical method validation as per ich and usp | PPTX - Slideshare.
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH and FDA Guidelines for Analytical Method Valid
- Application Note: High-Performance Liquid Chromatography (HPLC)
- HPLC Methods for analysis of Benzoic acid - HELIX Chrom
- Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed.
- Current Developments in LC-MS for Pharmaceutical Analysis - Lirias.
- Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC.
- IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY - eGyanKosh.
- Experimental UV spectra of benzoic acid derivatives - ResearchG
Sources
- 1. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid in Medicinal Chemistry
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis and application of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. This versatile chemical intermediate possesses a unique combination of a carboxylic acid "handle" and a pharmacologically significant N-ethylpiperazine moiety. The piperazine nucleus is a well-established "privileged structure" in drug discovery, known for its ability to bind to multiple receptors with high affinity.[1] This guide details a robust protocol for the synthesis of the title compound from commercially available starting materials and demonstrates its utility as a scaffold by providing a comprehensive protocol for its subsequent elaboration via amide bond formation, a cornerstone reaction in the synthesis of novel therapeutic agents.
Introduction: A Scaffold of Privileged Structure
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (Molecular Formula: C₁₄H₁₈N₂O₃, Molecular Weight: 262.30 g/mol ) is a bifunctional organic molecule designed for efficient use in multi-step synthetic campaigns.[2] Its structure is composed of three key components:
-
Phthalic Amic Acid Core: The ortho-substituted benzoic acid provides a carboxylic acid group, which is a versatile functional handle for a multitude of chemical transformations, most notably amide couplings, esterifications, and reductions.
-
Amide Linker: A robust amide bond connects the aromatic core to the piperazine ring, providing structural rigidity.
-
N-Ethylpiperazine Moiety: This terminal group is of high interest in medicinal chemistry. The piperazine ring is a common pharmacophore present in numerous approved drugs, particularly those targeting the central nervous system (CNS).[3] The ethyl group provides a specific lipophilic character that can be crucial for tuning pharmacokinetic properties such as cell permeability and metabolic stability.
The strategic value of this intermediate lies in its ability to streamline the synthesis of complex molecules. By incorporating the N-ethylpiperazine motif early, chemists can focus subsequent synthetic efforts on elaborating the carboxylic acid, efficiently generating libraries of novel compounds for structure-activity relationship (SAR) studies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [2] |
| Molecular Weight | 262.30 g/mol | [2] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [4] |
Synthesis Protocol: Preparation of the Intermediate
The most direct and efficient synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid involves the nucleophilic ring-opening of phthalic anhydride with N-ethylpiperazine. This reaction is typically high-yielding and proceeds under mild conditions, making it suitable for large-scale production. The reaction of anhydrides with amines to form amic acids or imides is a fundamental and well-documented transformation in organic chemistry.[5][6]
Workflow for Synthesis
Caption: Synthesis workflow for the target intermediate.
Detailed Step-by-Step Protocol
Materials:
| Reagent | Formula | MW ( g/mol ) | Molarity | Quantity (mmol) | Mass/Volume |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | - | 10.0 | 1.48 g |
| N-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | - | 10.5 (1.05 eq) | 1.20 g (1.33 mL) |
| Acetonitrile (ACN) | CH₃CN | 41.05 | - | - | 50 mL |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | - | 2 x 20 mL (for washing) |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (1.48 g, 10.0 mmol).
-
Solvent Addition: Add acetonitrile (50 mL) to the flask. Stir the suspension at room temperature (20-25°C).
-
Reagent Addition: Slowly add N-ethylpiperazine (1.33 mL, 10.5 mmol) dropwise to the stirring suspension over a period of 5 minutes.
-
Causality Note: A slight excess of the amine ensures complete consumption of the anhydride. The reaction is often exothermic; slow addition helps to control the temperature.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The initial suspension will gradually become a clear solution and then may form a precipitate as the product is generated.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the phthalic anhydride spot. (Mobile phase: e.g., 10% Methanol in Dichloromethane).
-
Product Isolation: Upon completion, the resulting white precipitate is collected by vacuum filtration using a Büchner funnel. If no precipitate forms, the solvent can be partially reduced under reduced pressure to induce crystallization.
-
Purification: Wash the collected solid with two portions of cold diethyl ether (20 mL each) to remove any unreacted N-ethylpiperazine.
-
Causality Note: The product has low solubility in diethyl ether, while the starting amine is soluble, allowing for efficient purification.
-
-
Drying: Dry the purified white solid under high vacuum to a constant weight. The expected yield is typically >90%.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).
Application Protocol: Amide Coupling to Synthesize a Novel Derivative
This protocol demonstrates the use of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid as a building block in the synthesis of a novel amide derivative. We will use Benzylamine as a model primary amine and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent. HATU is a highly efficient and widely used reagent for forming amide bonds with low rates of epimerization.
Workflow for Amide Coupling
Sources
- 1. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid [myskinrecipes.com]
- 4. CAS 20320-46-1: 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoi… [cymitquimica.com]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Purification of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Introduction
This technical guide provides a comprehensive overview of purification strategies for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, a molecule of significant interest in contemporary drug discovery and development. The unique zwitterionic character of this compound, arising from the presence of both a carboxylic acid and a tertiary amine within the piperazine moiety, presents specific challenges and opportunities for its purification. This document outlines several effective purification techniques, including acid-base extraction, recrystallization, and advanced chromatographic methods. The protocols provided are designed to be adaptable, empowering researchers to achieve high purity of the target compound.
Physicochemical Properties and Purification Strategy
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid possesses both an acidic functional group (carboxylic acid) and a basic functional group (the ethyl-substituted piperazine nitrogen). This dual functionality dictates its solubility and behavior in different chemical environments.
-
Acidic Moiety: The benzoic acid group has an estimated pKa value around 4-5, similar to benzoic acid itself (pKa ≈ 4.2)[1]. At pH values above its pKa, the carboxylic acid will be deprotonated, forming a carboxylate salt which is generally water-soluble.
-
Basic Moiety: The piperazine ring contains two nitrogen atoms. The nitrogen attached to the ethyl group is a tertiary amine. The pKa of the conjugate acid of N-ethylpiperazine is around 9.8[2][3]. At pH values below this pKa, this nitrogen will be protonated, forming a water-soluble ammonium salt. The other nitrogen is part of an amide linkage and is significantly less basic.
This zwitterionic nature allows for tailored purification strategies that exploit the pH-dependent solubility of the molecule.
Purification Methodologies
Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique for removing neutral impurities, as well as strongly acidic or basic byproducts. The strategy for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid involves selectively partitioning the compound between an organic and an aqueous phase by adjusting the pH.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash (to remove basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the piperazine nitrogen of the target compound, making it water-soluble and transferring it to the aqueous layer. Strongly basic impurities will also be extracted into the aqueous phase.
-
Separate the aqueous layer containing the protonated product.
-
-
Basification and Re-extraction:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) to the aqueous layer to adjust the pH to approximately 7. At its isoelectric point, the zwitterionic form of the compound may precipitate. Precise pH control is crucial.
-
Extract the neutralized product back into an organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction 2-3 times to maximize recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for the purification of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid using acid-base extraction.
Recrystallization
Recrystallization is a highly effective technique for obtaining high-purity crystalline solids. The selection of an appropriate solvent system is critical. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
Solvent Selection for Recrystallization:
Based on the structure, which has both polar (carboxylic acid, amide) and non-polar (aromatic ring, ethyl group) features, a range of solvents should be screened.
| Solvent | Rationale |
| Water | The zwitterionic nature may afford some water solubility, especially at elevated temperatures. |
| Alcohols (Ethanol, Isopropanol) | Good general-purpose solvents for moderately polar organic compounds. |
| Ketones (Acetone) | Can be effective for compounds with moderate polarity. |
| Esters (Ethyl Acetate) | A versatile solvent for a wide range of organic molecules. |
| Aromatic Hydrocarbons (Toluene) | May be suitable given the aromatic ring in the structure. |
| Mixed Solvent Systems | A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be highly effective. Common combinations include ethanol/water, acetone/hexane, and ethyl acetate/hexane. |
Protocol for Recrystallization:
-
Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent. The purity of the final product can be assessed by its melting point; a sharp melting point range is indicative of high purity[1].
Chromatographic Techniques
For challenging separations or to achieve the highest purity, chromatographic methods are indispensable.
Flash chromatography on silica gel can be used for the purification of moderately polar compounds. However, the basicity of the piperazine moiety can lead to strong interactions with the acidic silica gel, resulting in peak tailing and poor recovery. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase.
Typical Mobile Phase Systems for Flash Chromatography:
-
Dichloromethane/Methanol
-
Ethyl Acetate/Hexane with a small percentage of methanol
-
Always add a basic modifier like triethylamine to the mobile phase.
For analytical assessment of purity and for preparative purification of smaller quantities, Reverse-Phase HPLC (RP-HPLC) is a powerful tool.
Starting Conditions for RP-HPLC Method Development:
-
Column: C18 stationary phase.
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier helps to protonate the piperazine nitrogen, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.
-
Gradient: A typical starting gradient would be from 5-95% B over 20-30 minutes.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
Given the zwitterionic nature of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, mixed-mode chromatography is an excellent, albeit more advanced, purification strategy. This technique utilizes a stationary phase that has both hydrophobic (like C18) and ion-exchange functionalities. This allows for simultaneous separation based on both the hydrophobicity of the molecule and the ionic interactions of the carboxylate and protonated piperazine groups. By adjusting the pH and ionic strength of the mobile phase, the retention behavior can be finely tuned to achieve excellent separation from closely related impurities.
Diagram of Purification Decision Tree:
Caption: A decision tree for selecting the appropriate purification strategy.
Assessment of Purity
The purity of the final product should be assessed using a combination of techniques:
-
Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of purity[1]. Impurities will typically cause a depression and broadening of the melting point range.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): A single peak in the chromatogram is a strong indicator of purity. Integration of the peak area can provide a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.
-
Mass Spectrometry (MS): The mass spectrum should show the expected molecular ion peak.
By employing the strategies and protocols outlined in this guide, researchers can effectively purify 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid to a high degree of purity, suitable for a wide range of research and development applications.
References
-
Truman State University. Melting Point Experiment. [Link]
-
Wikipedia. Piperazine. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
-
DeSantis, J., Mammoli, A., Eleuteri, M., Castellani, G., Antenucci, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1121-1131. [Link]
-
Aun, H. L., Hassan, N. A., & Aris, A. Z. (2020). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 76(12), 1956-1959. [Link]
-
Solubility of Things. Piperazine. [Link]
-
Semantic Scholar. Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
da Silva, A. B., de Souza, A. C. B., & de Oliveira, R. B. (2018). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PloS one, 13(10), e0204284. [Link]
Sources
The Versatility of the Piperazine-Carbonyl-Benzoic Acid Scaffold: Application Notes for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid in Medicinal Chemistry
Introduction: The Piperazine Moiety as a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain chemical motifs consistently appear in the structures of a wide array of therapeutic agents. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for drug discovery. The piperazine ring is a quintessential example of such a scaffold.[1][2] Its unique conformational flexibility and the tunable basicity of its two nitrogen atoms allow it to engage with diverse receptor pockets and enzyme active sites.[2] This guide focuses on the medicinal chemistry applications of a specific piperazine derivative, 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, a molecule that embodies the potential of this privileged structure. While direct therapeutic applications of this exact molecule are not extensively documented in publicly available literature, its constituent parts—the piperazine ring, the carbonyl linker, and the benzoic acid group—are staples in the design of novel therapeutics. This document will, therefore, serve as a detailed guide for researchers and drug development professionals on the potential applications and experimental protocols involving this and structurally similar compounds.
Molecular Profile and Synthetic Considerations
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid |
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.31 g/mol |
| Key Features | - Piperazine Ring: A basic, six-membered heterocyclic ring with two nitrogen atoms, known for its pharmacological activity.[3] - Ethyl Group: A small alkyl substituent on the distal nitrogen of the piperazine, which can influence lipophilicity and metabolic stability. - Carbonyl Linker: An amide bond connecting the piperazine to the benzoic acid, providing a rigid and polar connection. - Benzoic Acid: An aromatic carboxylic acid that can participate in hydrogen bonding and salt formation, influencing solubility and receptor interactions. |
Synthetic Accessibility:
The synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid and its analogs is generally straightforward, making it an attractive scaffold for library synthesis and lead optimization. A common synthetic route involves the acylation of N-ethylpiperazine with phthalic anhydride or a related derivative.
PART 1: Application Notes in Drug Discovery
The unique combination of a privileged piperazine scaffold with a benzoic acid moiety suggests several potential therapeutic applications for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid and its derivatives.
Central Nervous System (CNS) Disorders
The piperazine ring is a well-established pharmacophore in drugs targeting the central nervous system.[3] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable component in the design of antipsychotics, antidepressants, and anxiolytics. The structural motif present in 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid can be envisioned as a starting point for the development of novel CNS-active agents.
Potential Targets:
-
Dopamine Receptors (e.g., D2, D3, D4): Antagonism of these receptors is a key mechanism for many antipsychotic drugs.
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7): Modulation of serotonergic signaling is a cornerstone of antidepressant and anxiolytic therapies.[4]
-
Sigma Receptors (σ1 and σ2): These receptors are implicated in a range of neurological and psychiatric conditions, and piperazine-containing ligands have shown high affinity for them.
Experimental Workflow for CNS Drug Discovery:
Caption: A typical workflow for CNS drug discovery.
Oncology
The piperazine scaffold is also prevalent in a number of targeted anticancer agents. Many of these drugs function as kinase inhibitors, where the piperazine moiety often serves to enhance solubility and occupy specific pockets within the ATP-binding site of the kinase.
Potential Kinase Targets:
-
Tyrosine Kinases (e.g., EGFR, VEGFR, PDGFR): Inhibition of these kinases can block tumor growth and angiogenesis.
-
Serine/Threonine Kinases (e.g., Akt, mTOR, CDKs): These kinases are crucial for cell cycle progression and survival.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Anti-Infective Agents
Piperazine derivatives have demonstrated efficacy against a range of pathogens, including bacteria, fungi, and parasites. The piperazine ring can be found in several marketed antibacterial and antifungal drugs.[1]
Potential Mechanisms of Action:
-
Enzyme Inhibition: Targeting essential microbial enzymes.
-
Disruption of Cell Membrane Integrity: Interfering with the pathogen's protective barrier.
-
Inhibition of Efflux Pumps: Overcoming mechanisms of drug resistance.
PART 2: Experimental Protocols
The following protocols are provided as examples of how 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid can be utilized as a scaffold in a drug discovery program.
Protocol 2.1: Synthesis of a Focused Library of Amide Analogs
This protocol describes the parallel synthesis of a small library of amide derivatives from 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid to explore structure-activity relationships (SAR).
Objective: To generate a diverse set of analogs by modifying the carboxylic acid moiety.
Materials:
-
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
-
A selection of primary and secondary amines
-
Coupling agents (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction vials
-
HPLC for purification and analysis
Procedure:
-
Stock Solution Preparation: Prepare a 0.5 M stock solution of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid in anhydrous DMF.
-
Reaction Setup: In individual reaction vials, add 1.0 equivalent of the benzoic acid stock solution.
-
Amine Addition: Add 1.2 equivalents of each selected amine to the respective vials.
-
Coupling Agent and Base Addition: Add 1.1 equivalents of the coupling agent and 2.0 equivalents of DIPEA to each vial.
-
Reaction: Cap the vials and shake at room temperature for 12-18 hours.
-
Workup: Quench the reactions with water and extract the products with ethyl acetate.
-
Purification: Purify the crude products by preparative HPLC.
-
Analysis: Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.
Rationale: This parallel synthesis approach allows for the rapid generation of a focused library of compounds, which is essential for efficient lead optimization. The choice of amines can be guided by the desired physicochemical properties of the final products.
Protocol 2.2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for screening the synthesized library against a panel of protein kinases.
Objective: To identify compounds that inhibit the activity of specific kinases.
Materials:
-
Synthesized compound library
-
Recombinant protein kinases
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Compound Plating: Dispense the synthesized compounds into 384-well plates at various concentrations.
-
Enzyme and Substrate Addition: Add the recombinant kinase and its corresponding peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plates at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent. Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound at each concentration and determine the IC50 values for active compounds.
Self-Validation: The assay should include positive controls (known inhibitors) and negative controls (DMSO vehicle) to ensure its validity. The Z'-factor should be calculated to assess the quality of the assay.
Conclusion
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid represents a versatile and synthetically accessible scaffold for medicinal chemistry. Its incorporation of the privileged piperazine moiety makes it a valuable starting point for the design of novel therapeutics targeting a wide range of diseases, particularly in the areas of CNS disorders, oncology, and infectious diseases. The protocols outlined in this guide provide a framework for researchers to explore the potential of this and related chemical structures in their drug discovery endeavors. The true power of this scaffold lies in its adaptability, allowing for the fine-tuning of pharmacological properties through systematic chemical modification.
References
-
MySkinRecipes. 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. [Link]
-
National Center for Biotechnology Information. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. [Link]
-
MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
European Patent Office. PIPERAZINE DERIVATIVE AND DRUG CONTAINING THE SAME. [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
Sources
- 1. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
Application Note & Protocols: Strategic Derivatization of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid for Enhanced Performance in Biological Assays
Abstract
This guide provides a detailed exploration of chemical derivatization strategies for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, a versatile scaffold relevant to medicinal chemistry and drug discovery. The primary objective is to modify its core structure to enhance its utility in a range of biological assays. We will delve into the rationale behind these modifications, focusing on altering physicochemical properties to improve aqueous solubility, cell permeability, and metabolic stability. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for esterification, amide coupling, and bioisosteric replacement of the carboxylic acid moiety, thereby enabling the generation of diverse compound libraries for comprehensive Structure-Activity Relationship (SAR) studies.
Introduction: The Rationale for Derivatization
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a tertiary amine within a piperazine ring. While the core structure may possess intrinsic biological activity, its physicochemical properties often require optimization for robust evaluation in biological systems. The presence of a carboxylic acid, in particular, presents a classic challenge in drug discovery. While it can form potent ionic interactions with biological targets, it is also often associated with poor membrane permeability, high plasma protein binding, and susceptibility to metabolic processes like acyl-glucuronidation, which can lead to the formation of reactive metabolites.[1][2]
Derivatization serves as a critical tool to systematically address these challenges. By chemically modifying the carboxylic acid functional group, researchers can fine-tune the molecule's properties to suit specific experimental needs, from initial in vitro screening to more complex cell-based assays. The piperazine moiety, being a common pharmacophore in many approved drugs, contributes to the molecule's potential for biological interaction and favorable pharmacokinetic profiles.[3][4][5]
The strategic goals of derivatizing this molecule include:
-
Modulating Lipophilicity: Converting the polar carboxylic acid to a less polar ester or amide can enhance passive diffusion across cellular membranes.
-
Improving Solubility: While masking the carboxylic acid can decrease aqueous solubility, the addition of carefully selected polar groups through amide coupling can improve it.
-
Exploring Structure-Activity Relationships (SAR): Creating a library of derivatives allows for a systematic investigation of how different functional groups impact biological activity.
-
Metabolic Stabilization: Replacing the carboxylic acid with a metabolically stable bioisostere, such as a tetrazole, can prevent the formation of undesirable metabolites.[6][7]
This document provides the foundational chemistry and step-by-step protocols to achieve these goals.
Derivatization Strategies at the Carboxylic Acid Moiety
The primary and most accessible site for derivatization on 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is the carboxylic acid group. We will focus on three robust and widely used strategies.
Strategy 1: Esterification to Modulate Lipophilicity
Esterification masks the acidic proton of the carboxylic acid, neutralizing its charge at physiological pH and generally increasing the compound's lipophilicity. This is often a first step to assess the impact of removing a key ionic interaction point. The Fischer-Speier esterification is a classic and reliable method, utilizing an excess of alcohol under acidic catalysis to drive the equilibrium towards the ester product.[8]
Caption: Workflow for Fischer-Speier Esterification.
Protocol 1: Synthesis of Methyl 2-(4-Ethyl-piperazine-1-carbonyl)-benzoate
This protocol details the synthesis of the methyl ester, a common starting point for evaluating the effect of masking the carboxylic acid.
-
Materials:
-
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (e.g., 1.0 g, 1.0 eq).
-
Add 20 mL of anhydrous methanol. Swirl to dissolve/suspend the starting material.
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise while swirling the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Rinse the flask with 40 mL of DCM and add it to the separatory funnel.
-
Extract the product into the DCM layer. Separate the layers.
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (caution: effervescence) and 50 mL of brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel if necessary.
-
Strategy 2: Amide Coupling for Library Generation
Amide bond formation is arguably the most utilized reaction in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[10][11] Using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) provides a reliable method for forming amides under mild conditions, even with less reactive amines.[12] This strategy is ideal for building a library of derivatives to probe SAR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. hepatochem.com [hepatochem.com]
- 11. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to the In Vitro Evaluation of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] This "privileged scaffold" is present in a vast array of clinically significant drugs, owing to its unique structural and physicochemical properties.[3] The two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of properties like solubility, lipophilicity, and target binding affinity.[3] As a result, piperazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antipsychotic, antidepressant, anxiolytic, and anthelmintic effects.[2][3][4]
Given their therapeutic potential, the rigorous in vitro evaluation of novel piperazine derivatives is a critical step in the drug discovery pipeline.[5][6] A well-designed experimental cascade not only elucidates a compound's potency and mechanism of action but also provides early insights into its potential liabilities. This guide offers a structured approach to the in vitro characterization of piperazine derivatives, detailing validated protocols for assessing cytotoxicity and key mechanistic pathways.
Section 1: Foundational Steps - Physicochemical Characterization
Before initiating cell-based assays, a fundamental understanding of a compound's physicochemical properties is essential for data integrity and interpretation.[7][8] Properties like solubility and stability directly impact the actual concentration of the compound in the assay medium and can be significant confounding factors.[7][9]
-
Aqueous Solubility: Low solubility can lead to compound precipitation in culture media, resulting in an inaccurate assessment of biological activity.[7] Both kinetic and thermodynamic solubility assays are valuable for determining a compound's dissolution characteristics under physiological conditions.
-
Chemical Stability: The stability of a compound in the assay buffer and culture medium over the experiment's duration should be confirmed. Degradation can lead to a loss of active compound or the formation of new, potentially active or toxic byproducts.[9] Stability can be assessed using techniques like HPLC over time.
-
Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross cellular membranes and can affect its interaction with biological targets.[9]
-
pKa: The acid dissociation constant influences the ionization state of the piperazine nitrogens at physiological pH, which is critical for target engagement and membrane permeability.[7]
Section 2: The Initial Screen - Assessing General Cytotoxicity
The first crucial biological assessment for many piperazine derivatives, particularly those developed as anticancer agents, is to determine their general cytotoxicity.[10][11] This is typically achieved by measuring the reduction in cell viability or proliferation after treatment. The output of this screening phase is often the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.[12]
The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[10][13]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13] The crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative measure of cell viability.[14][15]
Protocol 2.1: MTT Assay for Cell Viability[13][14][16]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO at the same final concentration as in the compound wells) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[13][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
The results from the initial cytotoxicity screening can be effectively summarized in a table for comparison.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) |
| Derivative A | A549 (Lung) | MTT | < 2[12] |
| Derivative B | HT-29 (Colon) | MTT | < 2[12] |
| Derivative C | MDA-MB-231 (Breast) | Not Specified | 98.34[12] |
| Derivative D | K562 (Leukemia) | Cell Proliferation | 0.06 - 0.16[12] |
| Reference Drug | Various | Various | Value |
Section 3: Elucidating the Mechanism of Action (MOA)
Once a compound demonstrates significant cytotoxic activity, the next critical phase is to investigate its mechanism of action. For anticancer agents, common mechanisms include the induction of apoptosis (programmed cell death) and interference with the cell cycle.[11] Flow cytometry is a powerful tool for these investigations.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee];
}
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 6. Complex in vitro model: A transformative model in drug development and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Probing the links between in vitro potency, ADMET and physicochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic Acid Synthesis
Current Status: Operational Ticket ID: YIELD-OPT-882 Assigned Specialist: Senior Application Scientist
Executive Summary: The Kinetic vs. Thermodynamic Challenge
The synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (an amic acid) from phthalic anhydride and 1-ethylpiperazine is a classic nucleophilic acyl substitution. However, users frequently encounter yield issues due to a fundamental competition between kinetic control (forming the target open-ring acid) and thermodynamic control (forming the closed-ring imide).
The most common "yield killers" in this protocol are:
-
Imidization: High temperatures cause ring closure, converting your target into 2-(4-ethylpiperazin-1-yl)isoindoline-1,3-dione.
-
Hydrolysis: Moisture converts phthalic anhydride into unreactive phthalic acid.
-
Zwitterionic Solubility: The product contains both a carboxylic acid and a tertiary amine, creating a zwitterion that is highly water-soluble, leading to massive losses during aqueous extraction.
This guide provides a self-validating protocol designed to maximize the amic acid yield by locking the reaction in the kinetic phase and utilizing precipitation-based isolation.
Module 1: Optimized Reaction Protocol
The "Cold Precipitation" Method
Rationale: This method utilizes the insolubility of the zwitterionic product in non-polar/semi-polar solvents to drive the equilibrium forward and simplify isolation (avoiding aqueous workup).
Reagents & Stoichiometry:
| Component | Role | Eq. | Notes |
|---|---|---|---|
| Phthalic Anhydride | Electrophile | 1.0 | Must be freshly recrystallized or >99% pure. Hydrolyzed material (phthalic acid) will not react. |
| 1-Ethylpiperazine | Nucleophile | 1.05 | Slight excess ensures complete consumption of the anhydride. |
| Acetone (Anhydrous) | Solvent | 10 Vol | Preferred over DCM. Promotes precipitation of the zwitterionic product. |
| Dichloromethane (DCM) | Alt. Solvent | 10 Vol | Use if the product gums up in acetone. |
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon. Moisture is the enemy.
-
Dissolution (The Electrophile): Dissolve Phthalic Anhydride (1.0 eq) in Anhydrous Acetone (0.1 M concentration).
-
Checkpoint: The solution must be clear. If cloudy, filter before proceeding (removes phthalic acid).
-
-
Thermal Control: Cool the solution to 0–5°C using an ice/water bath.
-
Why? Low temperature prevents the secondary reaction (ring closure to imide).
-
-
Addition (The Nucleophile): Dilute 1-Ethylpiperazine (1.05 eq) in a small volume of acetone. Add this solution dropwise over 30–60 minutes.
-
Observation: A white precipitate (the target zwitterion) should begin to form almost immediately.
-
-
Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Do NOT heat. Heating >40°C triggers dehydration to the imide.
-
-
Isolation: Filter the white solid under vacuum/suction.
-
Washing: Wash the filter cake with cold diethyl ether or cold acetone (2x).
-
Why? Removes unreacted amine and any trace anhydride. The zwitterion is insoluble in ether.
-
-
Drying: Vacuum dry at 40°C max . High heat during drying can degrade the product.
Module 2: Mechanistic Visualization
Understanding the pathway is crucial for troubleshooting. The following diagram illustrates the "Yield Trap" where heat pushes the reaction toward the undesired imide.
Caption: Figure 1. Reaction pathway showing the kinetic target (Amic Acid) versus the thermodynamic impurity (Imide).
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see no precipitate. Why?
Diagnosis: Solvent polarity mismatch or "Oiling Out." Solution:
-
Check Solvent: If you used DCM or THF, the product might be soluble. Switch to Acetone or Ethyl Acetate .
-
Induce Precipitation: If the product remains in solution, add a non-polar anti-solvent like Diethyl Ether or Hexane dropwise until turbidity appears. Cool to -20°C to crystallize.
-
Avoid Water: Do not perform an aqueous extraction. The zwitterionic product will partition into the water layer and is incredibly difficult to back-extract into organics.
Q2: The product melting point is lower than expected, and NMR shows a mixture.
Diagnosis: Partial cyclization to the imide or hydrolysis. Analysis:
-
H-NMR Check: Look for the disappearance of the carboxylic acid proton (very broad, >10 ppm) and the shift in the aromatic region. The Imide is symmetric; the Amic Acid is asymmetric. Fix:
-
Recrystallization: Recrystallize from Ethanol/Ether .[1] Dissolve in minimum hot ethanol (do not boil prolonged), cool, and add ether.
-
Resynthesis: Repeat the reaction strictly keeping T < 25°C.
Q3: The starting Phthalic Anhydride was old/clumpy.
Impact: Old anhydride contains Phthalic Acid (hydrolyzed). Phthalic acid reacts with amines very slowly compared to the anhydride, effectively lowering your stoichiometry. Protocol:
-
Dissolve the anhydride in DCM.
-
Filter off the insoluble white solid (this is Phthalic Acid).
-
Evaporate the filtrate to recover purified Anhydride.
-
Use this purified material for the reaction.
Q4: Can I use Triethylamine (TEA) as a base?
Answer: No. Adding TEA is unnecessary and counter-productive.
-
The piperazine ring itself acts as the base to accept the proton from the carboxylic acid, forming the stable internal salt (zwitterion).
-
External bases can interfere with the precipitation of the zwitterion, keeping it soluble and making isolation harder.
Module 4: Purification Logic Tree
Use this flow to determine the correct workup based on your crude mixture's appearance.
Caption: Figure 2. Decision matrix for isolating the zwitterionic amic acid product.
References
-
Bhatia, S. et al. (2014). Synthesis and biological evaluation of novel N-substituted phthalimide derivatives. Journal of Chemical and Pharmaceutical Research. Link (General grounding on Phthalimide vs. Phthalamic acid conditions).
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Anhydride Aminolysis protocols).
-
Cross, D.J. et al. (2000). Kinetic vs Thermodynamic Control in the Formation of Imides. Journal of Organic Chemistry. Link (Mechanistic basis for temperature control).
-
PubChem Compound Summary. (2024). 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.[2] National Center for Biotechnology Information. Link (Structure verification).
Sources
troubleshooting guide for the analysis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Welcome to the Advanced Analytical Support Hub. This guide addresses the specific chromatographic and spectrometric challenges associated with 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid . As a zwitterionic molecule with an ortho-substituted benzoic acid moiety and a basic piperazine ring, this compound presents unique challenges regarding peak shape, retention stability, and solubility.
Compound Profile & Chemical Behavior
Before troubleshooting, understand the analyte's behavior in solution.
-
Core Structure: An amphoteric molecule containing an acidic carboxylic acid (benzoic acid derivative) and a basic tertiary amine (N-ethyl piperazine).
-
pKa Drivers:
-
Acidic (COOH): pKa ≈ 3.5 – 4.5 (Modulated by the ortho-amide electron-withdrawing effect).
-
Basic (Piperazine N4): pKa ≈ 8.0 – 9.0.
-
-
Isoelectric Point (pI): The molecule is zwitterionic (net neutral charge but charged centers) near neutral pH (pH 6–7), leading to potential solubility issues and poor retention on standard C18 columns [1, 2].
Module 1: Chromatographic Integrity (HPLC/UPLC)
Q1: Why am I seeing severe peak tailing (Tailing Factor > 1.5)?
Diagnosis: The tertiary amine on the piperazine ring is interacting with residual silanols on the silica stationary phase. This is a classic "Lewis Acid-Base" interaction. Solution:
-
Lower the pH: Operate at pH 2.0 – 2.5 . At this pH, silanols are protonated (neutral), and the piperazine amine is protonated (positive). The electrostatic repulsion between the positive analyte and the neutral surface reduces tailing [3].
-
Increase Ionic Strength: Add 10–20 mM Ammonium Formate to the mobile phase. The ammonium ions compete for the silanol sites, effectively "shielding" the analyte.
-
Column Selection: Switch to a "Base-Deactivated" column (e.g., C18 with embedded polar groups or hybrid particles like BEH/CSH) which limits silanol activity.
Q2: My retention time is shifting between injections. What is happening?
Diagnosis: You are likely operating the mobile phase pH too close to one of the analyte's pKa values (likely near pH 4.0 or pH 8.5). Causality: According to the Henderson-Hasselbalch equation, small fluctuations in mobile phase pH near the pKa cause massive shifts in the ionization ratio (protonated vs. deprotonated). This alters the hydrophobicity and interaction with the stationary phase [1]. Corrective Protocol:
-
Buffer Rule: Operate at least 2 pH units away from the pKa.
-
Recommended: pH 2.3 (using 0.1% Formic Acid) or pH 10.0 (using Ammonium Hydroxide/Bicarbonate, only with high-pH stable columns).
Q3: The peak splits or shows a "shoulder" in the chromatogram.
Diagnosis: This is often due to Atropisomerism or Rotamers . Mechanism: The amide bond connecting the piperazine to the benzoic acid has restricted rotation, especially with the bulky ortho-substitution. At low temperatures or fast gradients, the cis and trans rotamers may partially separate. Solution:
-
Increase Column Temperature: Raise the oven temperature to 40°C – 50°C . This increases the rate of interconversion between rotamers, coalescing them into a single, sharp peak.
Module 2: Mass Spectrometry (LC-MS/MS)
Q4: I see low sensitivity in ESI+ mode. Shouldn't the amine ionize well?
Diagnosis: While the piperazine nitrogen ionizes well, ion suppression from the mobile phase or matrix is likely. Troubleshooting:
-
Check Acid Modifier: Are you using Trifluoroacetic Acid (TFA)? TFA forms strong ion pairs with amines in the gas phase, suppressing the MS signal.
-
Action: Switch to Formic Acid (0.1%) or Difluoroacetic Acid (DFA) for a balance of shape and signal [3].
-
-
Source Fragmentation: The ortho-effect can make the amide bond labile. Check if you are monitoring the parent ion or a fragment. The loss of the piperazine ring is a common in-source fragment.
Q5: Which adducts should I monitor?
Recommendation:
-
Primary Target:
(Protonated). -
Secondary Target:
(Sodium adduct). -
Note: Due to the carboxylic acid, you may see dimer formation
at high concentrations.
Visual Troubleshooting Guide
Figure 1: Peak Tailing & Retention Logic Flow
This diagram guides you through the decision process for optimizing peak shape for piperazine-derivatives.
Caption: Decision tree for diagnosing peak tailing and splitting in piperazine-benzoic acid derivatives.
Module 3: Experimental Protocols
Protocol A: Standard LC-MS Method (Recommended)
This method utilizes low pH to ensure the amine is protonated (good solubility) and the acid is suppressed (good retention).
| Parameter | Setting | Rationale |
| Column | C18 with Charged Surface Hybrid (CSH) or Polar Embedded | Resists basic tailing; CSH provides better loadability for bases. |
| Dimensions | 2.1 x 50 mm, 1.7 µm (UPLC) or 3.5 µm (HPLC) | Standard analytical scale. |
| Mobile Phase A | Water + 0.1% Formic Acid + 10mM Ammonium Formate | Low pH (~2.7) protonates the piperazine; Ammonium shields silanols. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for this molecule. |
| Gradient | 5% B to 95% B over 5-7 minutes | General screening gradient. |
| Flow Rate | 0.4 mL/min (UPLC) | Optimized for electrospray ionization (ESI). |
| Temp | 45°C | Critical: Minimizes rotamer peak splitting. |
| Detection | UV 254 nm / ESI+ (m/z ~277 for Ethyl variant) | Benzoic acid absorbs strongly at 254nm. |
Protocol B: Sample Preparation (Solubility Check)
Issue: The zwitterion is least soluble at neutral pH. Procedure:
-
Weighing: Weigh ~1 mg of standard.
-
Solvent: Do NOT dissolve in 100% water (risk of precipitation).
-
Diluent: Use 50:50 Water:Methanol with 0.1% Formic Acid .
-
Why? The acid ensures the molecule is fully protonated (cationic), significantly increasing aqueous solubility compared to the zwitterionic form [4].
-
References
-
BenchChem. (2025).[1][2][3] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from .
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4] Journal of Chemical & Engineering Data. Retrieved from .
-
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from .
-
Sigma-Aldrich. (2024). HPLC Troubleshooting Guide: Peak Shape & Tailing. Retrieved from .
-
PubChem. (2025). Compound Summary: 4-(Piperazine-1-carbonyl)-benzoic acid (Analogous Structure). Retrieved from .
Sources
stability issues of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid under experimental conditions
Technical Support Center: Stability of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Welcome to the technical support guide for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. This document is intended for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues encountered during experimentation. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your results.
The molecular structure of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, containing a tertiary amine, a carboxylic acid, and an amide bond, presents a unique set of stability considerations. Understanding these is critical for accurate and reproducible research.
Section 1: pH-Dependent Instability & Solubility
One of the most common sources of experimental variability with this compound arises from its amphoteric nature—possessing both an acidic carboxylic acid group and a basic tertiary amine on the piperazine ring. This duality governs its solubility and stability in aqueous media.
FAQ 1: My compound is precipitating from my aqueous buffer. How can I resolve this?
Answer: Precipitation is likely due to the compound's low solubility at or near its isoelectric point (pI), where the net charge is zero.
-
Causality: The carboxylic acid group (-COOH) is deprotonated and negatively charged at high pH, while the tertiary amine on the piperazine ring is protonated and positively charged at low pH. At an intermediate pH (the pI), both charges can exist in equilibrium, minimizing repulsion between molecules and leading to aggregation and precipitation. A similar compound, 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid, is noted to have both a carboxylic acid group, which can participate in acid-base reactions, and a basic piperazine ring.[1]
-
Troubleshooting:
-
Adjust pH: To solubilize the compound, adjust the pH of your buffer to be at least 1.5-2 units away from its predicted pI.
-
To dissolve via the carboxylic acid, use a basic buffer (e.g., PBS at pH 7.4 or a carbonate buffer at pH > 8), which will deprotonate the acid to the more soluble carboxylate form.
-
To dissolve via the piperazine amine, use an acidic buffer (e.g., citrate or acetate buffer at pH < 5), which will protonate the amine to the more soluble ammonium salt.
-
-
Consider Organic Co-solvents: If pH adjustment is not compatible with your experimental design, consider using a minimal amount of a polar organic co-solvent such as DMSO, DMF, or ethanol before diluting into your aqueous buffer.
-
FAQ 2: I'm observing a new, more polar peak in my HPLC analysis after incubating my compound in a highly acidic or basic solution. What could this be?
Answer: You are likely observing degradation via amide bond hydrolysis. The amide linkage in your molecule is susceptible to cleavage under harsh pH conditions, especially with elevated temperatures.[2][3][4][5][6]
-
Mechanism:
-
Acid-Catalyzed Hydrolysis: In strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][4][5] This process is often accelerated by heat and requires vigorous conditions.[2][3] The reaction yields phthalic acid and 1-ethylpiperazine.
-
Base-Promoted Hydrolysis: In strong base, the hydroxide ion directly attacks the amide carbonyl carbon.[3][4] This reaction is also typically slow and requires heat, ultimately yielding a phthalate salt and 1-ethylpiperazine.[2][3]
-
-
Visualizing Amide Hydrolysis:
Caption: Acid- and base-catalyzed amide hydrolysis pathways.
-
Troubleshooting & Prevention:
-
Confirm Identity: Use LC-MS to confirm the mass of the new peak and its fragmentation pattern, comparing it to the expected masses of the hydrolysis products.
-
pH Control: Maintain solution pH within a stable range, typically between pH 4 and 8, where amide hydrolysis is significantly slower.
-
Temperature Control: Avoid unnecessary heating of solutions containing the compound. If heating is required, minimize the duration.
-
-
Protocol: Forced Hydrolysis Study A forced degradation study helps to identify potential degradants and establish the stability profile of your compound.[7][8][9] The goal is typically to achieve 5-20% degradation.[7][10]
-
Preparation: Prepare 1 mg/mL stock solutions of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid: Dilute the stock solution into 0.1 M HCl.
-
Base: Dilute the stock solution into 0.1 M NaOH.
-
Neutral: Dilute the stock solution into purified water.
-
-
Incubation: Incubate all three solutions at 60°C. Place a control sample (in neutral water) at 4°C.
-
Time Points: Withdraw aliquots at T=0, 2, 6, 12, and 24 hours.
-
Analysis: Neutralize the acidic and basic samples before immediate analysis by a stability-indicating HPLC method (see Section 4).
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound to the total area of all peaks.
-
-
Illustrative Data:
| Condition | Temperature | Time (hours) | % Degradation (Hypothetical) | Primary Degradant |
| 0.1 M HCl | 60°C | 24 | 18.5% | Phthalic acid, 1-Ethylpiperazine |
| 0.1 M NaOH | 60°C | 24 | 12.3% | Phthalate, 1-Ethylpiperazine |
| Water (pH ~7) | 60°C | 24 | < 1.0% | None significant |
| Water (pH ~7) | 4°C | 24 | < 0.1% | None significant |
Section 2: Thermal and Photolytic Instability
Beyond pH, environmental factors like heat and light can compromise the integrity of the compound.
FAQ 3: I observe a gradual loss of purity in my sample when stored at room temperature on the lab bench. What is causing this?
Answer: This degradation could be due to a combination of thermal stress and exposure to light (photolysis).
-
Thermal Degradation: While the amide bond is relatively stable, prolonged exposure to elevated temperatures (even ambient lab temperatures over weeks or months) can accelerate slow hydrolysis or other decomposition pathways. Studies on piperazine itself show it degrades at high temperatures (135-175°C), though conditions are extreme.[11] For solid-state stability, it is crucial to store the compound in a controlled environment.
-
Photodegradation: Aromatic carboxylic acids and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[12] International Council for Harmonisation (ICH) guidelines recommend photostability testing to evaluate whether light exposure results in unacceptable changes.[13][14][15][16] This process can involve complex free-radical mechanisms.[9]
FAQ 4: What are the recommended storage conditions for this compound?
Answer:
-
Solid Form (Long-Term): Store the solid material at 2-8°C in a tightly sealed, amber glass vial to protect from light and moisture.
-
Stock Solutions: Prepare stock solutions in a non-reactive solvent like anhydrous DMSO or ethanol. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment.
-
Protocol: Guideline for Photostability Assessment (based on ICH Q1B) This protocol provides a simplified workflow to assess light sensitivity.[12][13][14]
-
Sample Preparation: Prepare two sets of samples. One set will be the "exposed" samples, and the other will be the "dark control." The dark control should be wrapped completely in aluminum foil.[13]
-
Solid: Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Solution: Prepare a 1 mg/mL solution in a transparent vial (e.g., quartz or borosilicate glass).
-
-
Exposure: Place both sets of samples in a photostability chamber. The ICH specifies an integrated exposure of at least 1.2 million lux hours for visible light and 200 watt hours/square meter for near UV light.[9][10][12]
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.
-
Evaluation: Compare the chromatograms. Significant formation of new peaks or a decrease in the main peak area in the exposed sample relative to the dark control indicates photosensitivity. The dark control helps differentiate between photolytic and thermal degradation.[13]
-
Section 3: Oxidative Instability
The tertiary amine within the ethylpiperazine moiety is a potential site for oxidation.
FAQ 5: My compound's purity declines when used in cell culture media or in the presence of reactive oxygen species (ROS). Why?
Answer: The nitrogen atom on the piperazine ring can be oxidized, especially the one bearing the ethyl group, which is more electron-rich.
-
Causality: Common laboratory reagents like hydrogen peroxide, or conditions that generate ROS (e.g., certain metal ions, atmospheric oxygen over long periods), can lead to the formation of N-oxides or other oxidative degradants.[17] Studies on the atmospheric oxidation of piperazine initiated by hydroxyl radicals confirm its susceptibility to oxidation.[18][19] Copper ions (Cu2+) have been shown to rapidly catalyze piperazine oxidation.[11]
-
Visualizing Piperazine Oxidation:
Caption: Potential oxidation pathway at the piperazine nitrogen.
-
Prevention:
-
Use High-Purity Solvents: Use freshly opened, high-purity, or sparged (degassed) solvents to minimize dissolved oxygen and peroxide contaminants.
-
Avoid Metal Contaminants: Be mindful of potential metal catalysis, especially from copper. Use metal-free spatulas and containers where possible.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen.
-
Section 4: Analytical Workflow & Troubleshooting
A robust analytical method is crucial for monitoring stability.
FAQ 6: How can I develop an HPLC method to separate the parent compound from its potential degradants?
Answer: A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard approach. The key is to achieve baseline separation between the parent peak and any new peaks that appear during stress testing.
-
Recommended Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (e.g., to 95% B) over 20-30 minutes. This will elute polar degradants (like phthalic acid) first, followed by the parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., 230 nm or 254 nm, determine via UV scan).
-
Column Temperature: 30°C to ensure reproducible retention times.
-
-
Workflow for Investigating Degradation:
Caption: Systematic workflow for identifying unknown degradants.
References
-
ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency, January 1998. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General principles of amide hydrolysis discussed).
- McMurry, J. (2016). Organic Chemistry, 9th ed. Cengage Learning. (Mechanisms of amide hydrolysis detailed).
-
LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
Moradia, Y., & Singh, S. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Standard. [Link]
-
ICH Harmonised Tripartite Guideline, Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Q-Lab. Understanding ICH Photostability Testing. [Link]
-
Jain, A., & Sharma, R. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT), 9(7). [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
FDA Guidance for Industry. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research. [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Jen, C. N., & El-Sayed, M. A. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(11), 2538–2548. [Link]
-
Jen, C. N., & El-Sayed, M. A. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
-
Puttaswamy, et al. (2014). Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. Research and Reviews: Journal of Chemistry. [Link]
-
MySkinRecipes. (n.d.). 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. [Link]
-
PubChem. (n.d.). Ethyl 4-(piperazin-1-yl)benzoate. [Link]
-
PubChem. (n.d.). 4-(Piperazine-1-carbonyl)-benzoic acid. [Link]
Sources
- 1. CAS 20320-46-1: 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoi… [cymitquimica.com]
- 2. Amides can be hydrolysed under acidic or basic conditions too [ns1.almerja.com]
- 3. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijcrt.org [ijcrt.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. Reactions of Piperazines | Ambeed [ambeed.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Identification of Impurities in 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to facilitate the accurate identification and quantification of potential impurities. Our focus is on the practical application of analytical techniques and the scientific rationale behind methodological choices, ensuring the integrity and reliability of your results.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass any co-existing impurities. For a compound like 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, a thorough understanding of its impurity profile is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. Impurities can originate from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[1]
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of these impurities in new drug substances.[1][2][3][4] Adherence to these guidelines is mandatory for regulatory submissions and ensures patient safety. This guide is structured to help you navigate the complexities of impurity analysis in alignment with these authoritative standards.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid?
A1: Based on the likely synthesis route (amidation of a phthalic acid derivative with 1-ethylpiperazine), potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Phthalic anhydride and 1-ethylpiperazine.
-
Reagents and Catalysts: Any coupling agents, bases, or catalysts used in the synthesis.
-
Intermediates: Incomplete reaction products.
-
-
Product-Related Impurities:
-
By-products: Resulting from side reactions, such as the formation of isomers or piperazine dimers.
-
Degradation Products: Formed during storage or under stress conditions (e.g., hydrolysis of the amide bond).
-
-
Residual Solvents: Organic volatile impurities from the manufacturing process, which are governed by ICH Q3C guidelines.[5][6][7]
Q2: What are the ICH Q3A(R2) thresholds I need to be aware of?
A2: The ICH Q3A(R2) guideline establishes three key thresholds for impurities based on the maximum daily dose of the drug substance.[1][3] For a typical maximum daily dose, these are:
-
Reporting Threshold: ≥ 0.05%. Any impurity at or above this level must be reported.
-
Identification Threshold: ≥ 0.10%. Impurities at or above this level must be structurally identified.
-
Qualification Threshold: ≥ 0.15%. A toxicological assessment is required to justify the proposed acceptance criterion for any impurity exceeding this level.
Q3: My HPLC chromatogram shows an unknown peak. What is the first step?
A3: The first step is to ensure the peak is not an artifact of the analytical system. Inject a blank (mobile phase) to check for ghost peaks or system contamination. If the peak is genuine, the next step is characterization. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS) is the preferred technique to obtain an accurate mass and elemental composition, which is the first clue to its identity.
Impurity Identification Workflow
A systematic approach is crucial for the successful identification and control of impurities. The following workflow outlines the key stages, from initial detection to final characterization and control.
Caption: A generalized workflow for the detection, identification, and control of pharmaceutical impurities.
Troubleshooting Guide for Analytical Methods
This section addresses common issues encountered during the HPLC and LC-MS analysis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid and its impurities.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: The basic piperazine nitrogen can interact with acidic residual silanols on the silica-based column packing, causing peak tailing.[8] | 1. Lower Mobile Phase pH: Adjust the pH to ~2.5-3.0 with an additive like formic acid or phosphoric acid. This protonates the silanol groups, minimizing interaction with the protonated analyte.[8] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or a phenyl-hexyl column to reduce the number of available silanol sites.[8] 3. Add a Competing Base: A low concentration of a competing base (e.g., triethylamine) can be added to the mobile phase to preferentially interact with the silanols. |
| Poor Peak Shape (Fronting) | Column Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak. | 1. Reduce Injection Volume/Concentration: Dilute the sample and re-inject. The peak shape should become more symmetrical. |
| Inconsistent Retention Times | Mobile Phase Instability: Improperly mixed or degassed mobile phase can lead to shifts in retention time. Column Temperature Fluctuation: Inconsistent column temperature affects analyte retention. | 1. Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing. Degas the mobile phase before use. 2. Use a Column Oven: Maintain a constant and consistent column temperature (e.g., 35-40 °C) for reproducible chromatography.[9] |
| Co-eluting Peaks | Insufficient Resolution: The current method conditions do not adequately separate the analyte of interest from an impurity. | 1. Modify Gradient: Decrease the ramp rate of the organic solvent to increase the separation window. 2. Change Mobile Phase Organic Modifier: Switch from acetonitrile to methanol (or vice versa). Their different selectivities can often resolve co-eluting peaks. 3. Change Stationary Phase: A column with a different chemistry (e.g., a biphenyl phase for aromatic compounds) can provide the necessary selectivity.[10] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Ionization/Low Sensitivity | Suboptimal Ion Source Conditions: Incorrect settings for gas flow, temperature, or voltages. Mobile Phase Incompatibility: High concentrations of non-volatile buffers (e.g., phosphate) can suppress ionization. | 1. Optimize Source Parameters: Perform a tuning and optimization of the ESI source for your specific compound. 2. Use Volatile Buffers: Replace phosphate buffers with MS-compatible alternatives like ammonium formate or ammonium acetate. Formic acid is an excellent choice for positive ion mode as it aids in protonation. |
| In-source Fragmentation | High Fragmentor/Cone Voltage: Excessive voltage in the ion source can cause the parent molecule to fragment before it reaches the mass analyzer. | 1. Reduce Fragmentor Voltage: Systematically lower the fragmentor or cone voltage until the molecular ion ([M+H]+) is the dominant species in the spectrum. |
| Adduct Formation | Presence of Salts in Mobile Phase or Sample: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common and can complicate spectral interpretation. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and additives. 2. Minimize Sample Matrix Effects: If possible, use a sample cleanup procedure like solid-phase extraction (SPE). 3. Identify Adducts: Recognize the characteristic mass differences (+22 for Na, +38 for K relative to the protonated molecule) to avoid misidentifying them as impurities. |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method capable of separating 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid from its potential impurities.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC with a UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35 °C.[9]
-
Detection Wavelength: 254 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.[9]
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Perform at least five replicate injections of a standard solution.
-
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
Protocol 2: Impurity Identification by LC-MS/MS
This protocol is for the structural elucidation of an unknown impurity detected by the HPLC-UV method.
-
Instrumentation & Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Chromatographic Conditions: Use the same column and mobile phases as the HPLC-UV method to ensure correlation of retention times.
-
MS Scan Mode:
-
Full Scan (MS1): Scan a mass range of m/z 100-1000 to detect the molecular ions of the API and any impurities.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the impurity's molecular ion to obtain structural information.
-
-
-
Data Analysis:
-
Determine the accurate mass of the impurity's molecular ion from the full scan data.
-
Use the accurate mass to predict the elemental formula.
-
Analyze the fragmentation pattern from the MS/MS data to identify characteristic fragments of the piperazine, ethyl, and benzoic acid moieties.
-
Compare the proposed structure with known potential impurities based on the synthetic pathway.
-
Troubleshooting Decision Tree
The following diagram provides a logical path for troubleshooting common analytical problems during impurity analysis.
Caption: A decision tree for troubleshooting common HPLC issues during impurity analysis.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives. (n.d.). VU Research Repository. [Link]
-
Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. (2021). PMC. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). PMC. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. [Link]
-
The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. [Link]
-
Challenges in Pharmaceutical Impurity Characterization & Solutions. (n.d.). SynThink. [Link]
-
The Expert's Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. [Link]
-
The Expert's Guide to Pharmaceutical Impurity Analysis. (2024). Separation Science. [Link]
-
Organic volatile impurities in pharmaceuticals. (n.d.). [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH. [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). European Medicines Agency. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. vuir.vu.edu.au [vuir.vu.edu.au]
Technical Support Center: Characterization of Complex Piperazine Derivatives
Welcome to the Technical Support Center for the characterization of complex piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analytical characterization of this important class of compounds. The unique structural and physicochemical properties of the piperazine scaffold, while conferring valuable pharmacological activities, often present significant analytical hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Navigating the Complexities of Piperazine Derivative Analysis
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] However, its inherent basicity, conformational flexibility, and potential for multiple substitution patterns can lead to a variety of analytical challenges. This guide will address the most common issues encountered in NMR spectroscopy, mass spectrometry, and chromatography, as well as the critical aspects of polymorphism and stability.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of piperazine derivatives. However, the dynamic nature of the piperazine ring can lead to complex and often confusing spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do the proton signals of the piperazine ring appear as broad or multiple peaks at room temperature?
A1: This is a classic manifestation of dynamic NMR effects, primarily due to the piperazine ring undergoing rapid conformational exchange between two chair forms. At room temperature, the rate of this "ring-flipping" is often on the same timescale as the NMR experiment, leading to broadened signals. Additionally, if the piperazine is N-acylated, restricted rotation around the amide bond can also lead to the presence of rotational isomers (rotamers), further complicating the spectrum.[2]
Troubleshooting Guide: Unresolved Piperazine Ring Signals in NMR
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Broad, poorly resolved peaks for piperazine protons. | Intermediate rate of conformational exchange (ring-flipping) at the analysis temperature. | 1. Perform Variable Temperature (VT) NMR: Lowering the temperature will slow the conformational exchange, potentially resolving the broad signals into distinct peaks for the axial and equatorial protons of each conformer. Conversely, increasing the temperature can cause the signals to coalesce into a single, sharp peak as the exchange rate becomes much faster than the NMR timescale.[3][4] |
| More signals than expected for the piperazine protons. | Presence of stable conformers or rotational isomers (rotamers), often due to bulky substituents or amide bonds. | 1. Conduct a 2D NMR experiment (e.g., EXSY or NOESY): These experiments can help identify exchanging species. Cross-peaks between signals indicate that they are from protons that are exchanging between different chemical environments. 2. Utilize VT-NMR: As with broad peaks, changing the temperature can help to either resolve or coalesce the signals from different isomers, aiding in their identification and characterization.[2][3] |
Experimental Protocol: Variable Temperature (VT) NMR for Conformer Analysis
-
Sample Preparation: Prepare your sample in a suitable deuterated solvent with a wide liquid range, such as toluene-d8 or DMSO-d6.[5][6] Ensure the concentration is optimized for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a baseline.
-
Low-Temperature Analysis: Gradually decrease the temperature in increments of 10-20°C.[7] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[8][9] Continue until the broad signals resolve into sharp peaks or until you reach the solvent's freezing point or the instrument's lower limit.
-
High-Temperature Analysis: If low-temperature analysis is not informative, gradually increase the temperature from room temperature in 10-20°C increments. Acquire a spectrum at each step until the signals coalesce into a single peak or you approach the solvent's boiling point.[6]
-
Data Analysis: Analyze the series of spectra to identify the coalescence temperature (Tc), where two exchanging signals merge into one. This can be used to calculate the energy barrier for the conformational change.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of piperazine derivatives and for providing structural information through fragmentation patterns.
Frequently Asked Questions (FAQs) & Troubleshooting
Q2: What are the characteristic fragmentation patterns for piperazine derivatives in MS/MS?
A2: The fragmentation is highly dependent on the substitution pattern. However, some general trends are observed. Cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring are common. For phenylpiperazines, common fragments include m/z 119, 70, and 56. For benzylpiperazines, a characteristic fragment at m/z 91 (the tropylium ion) is often observed.[1]
Q3: My compound is multi-substituted. How can I predict and interpret its fragmentation pattern?
A3: For complex derivatives, predicting the fragmentation pattern can be challenging. The initial fragmentation is often dictated by the most labile bond or the substituent that can form the most stable fragment. A common pathway involves the cleavage of the piperazine ring, often initiated by a charge on one of the nitrogen atoms.
Troubleshooting Guide: Interpreting Complex MS/MS Spectra
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| A multitude of fragment ions with no clear fragmentation pathway. | Multiple fragmentation pathways are occurring simultaneously due to the complex structure. | 1. Perform High-Resolution MS/MS (HR-MS/MS): This will provide accurate masses for the fragment ions, allowing you to determine their elemental compositions and propose more credible fragmentation pathways. 2. Use Isotope Labeling: If possible, synthesize an isotopically labeled version of your compound (e.g., with deuterium). The mass shifts in the fragment ions will help to pinpoint which parts of the molecule are retained in each fragment. 3. Compare with Analogues: If available, analyze simpler analogues of your compound to understand the fragmentation behavior of different parts of the molecule. |
| The observed fragmentation pattern does not match theoretical predictions. | The fragmentation may be proceeding through an unexpected rearrangement or a less common pathway. | 1. Consider Rearrangements: Be open to the possibility of rearrangements, such as hydrogen transfers, which can lead to fragment ions that are not immediately obvious. 2. Consult Literature on Similar Compounds: Search for literature on the mass spectral fragmentation of compounds with similar structural motifs to see if similar fragmentation pathways have been reported. |
digraph "MS_Fragmentation" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];parent [label="[M+H]+", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="Ring Cleavage Fragment 1"]; frag2 [label="Ring Cleavage Fragment 2"]; sub_loss [label="Loss of Substituent"]; tropylium [label="m/z 91 (Benzylpiperazines)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
parent -> frag1 [label="Ring Fission"]; parent -> frag2 [label="Ring Fission"]; parent -> sub_loss [label="Substituent Loss"]; sub_loss -> tropylium [label="If Benzyl"]; }
Section 4: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, quantification, and purity assessment of piperazine derivatives. However, their basic nature often leads to poor chromatographic performance on standard reversed-phase columns.
Frequently Asked Questions (FAQs) & Troubleshooting
Q4: Why does my piperazine compound show a tailing peak in reversed-phase HPLC?
A4: Peak tailing for basic compounds like piperazines is typically caused by strong interactions between the protonated amine groups of the analyte and residual, negatively charged silanol groups on the surface of the silica-based stationary phase.[10] This secondary interaction leads to a non-ideal chromatographic process and results in asymmetrical, tailing peaks.
Troubleshooting Guide: Improving Peak Shape in HPLC
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Asymmetrical, tailing peaks for piperazine analytes. | Strong interaction with residual silanol groups on the stationary phase. | 1. Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or a phosphate buffer at pH 2.5-3) will protonate the silanol groups, reducing their ability to interact with the basic analyte.[10] 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 5-10 mM), into the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from the analyte.[10] 3. Use a Modern, High-Purity Silica Column: Columns made with high-purity silica have a lower concentration of active silanol groups and are often end-capped to further reduce their activity, leading to improved peak shapes for basic compounds. |
| Poor retention of highly polar piperazine derivatives. | The compound is too polar for the reversed-phase stationary phase. | 1. Use a HILIC Column: Hydrophilic Interaction Chromatography (HILIC) is an alternative separation mode that is well-suited for highly polar compounds. 2. Employ Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to increase the retention of the basic analyte on the reversed-phase column. |
Experimental Protocol: HPLC Method Development for a Basic Piperazine Derivative
-
Initial Conditions:
-
Column: C18, high-purity silica (e.g., Luna Omega or Kinetex).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes).
-
Detection: UV, at a wavelength where the analyte has maximum absorbance.
-
-
Peak Shape Optimization:
-
If peak tailing is observed, add 5-10 mM of triethylamine (TEA) to Mobile Phase A. Ensure the pH is adjusted after the addition of TEA.
-
Alternatively, try a different acidic modifier, such as trifluoroacetic acid (TFA), but be aware that TFA can suppress MS signals if using LC-MS.
-
-
Selectivity and Resolution Optimization:
-
If co-elution with impurities occurs, try changing the organic modifier (e.g., methanol instead of acetonitrile) or use a column with a different stationary phase (e.g., phenyl-hexyl or cyano) to alter the selectivity.
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Section 5: Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as it can significantly impact a drug's solubility, stability, and bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q5: How do I know if my piperazine derivative exhibits polymorphism?
A5: Polymorphism can be suspected if you observe batch-to-batch variability in physical properties like melting point, solubility, or crystal habit, despite the material being chemically pure. Definitive identification requires solid-state characterization techniques.
Troubleshooting Guide: Investigating Polymorphism
| Symptom | Potential Cause | Characterization Techniques |
| Inconsistent melting points or thermal behavior between batches. | The batches may be different polymorphs or a mixture of polymorphs. | 1. Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Different polymorphs will typically have different melting points and may show solid-solid phase transitions. 2. Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates or hydrates, which are sometimes mistaken for polymorphs. |
| Different crystal shapes or powder properties. | The material may be crystallizing in different polymorphic forms. | 1. Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying polymorphs. Each crystalline form will produce a unique diffraction pattern, which serves as a fingerprint for that form. 2. Microscopy: Optical or scanning electron microscopy can reveal differences in crystal shape and size between different batches. |
Section 6: Stability and Degradation
The chemical stability of a piperazine derivative is a critical quality attribute that must be thoroughly investigated. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q6: What are the common degradation pathways for piperazine-containing compounds?
A6: While the piperazine ring itself is relatively stable, substituents can be susceptible to degradation. Hydrolysis of ester or amide groups and oxidation of the piperazine nitrogens or other susceptible functional groups are common degradation pathways.[10] Thermal degradation can also lead to ring opening or other complex reactions.
Troubleshooting Guide: Stability and Forced Degradation
| Issue | Potential Cause | Recommended Action |
| An unknown peak appears in the chromatogram of a stability sample. | A degradation product has formed. | 1. Perform a Forced Degradation Study: Systematically expose the compound to acid, base, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[10] This will help in confirming if the unknown peak is a degradant and in developing a stability-indicating method. 2. Use LC-MS/MS for Identification: Couple your HPLC to a mass spectrometer to obtain the molecular weight and fragmentation pattern of the unknown peak, which will aid in its structural elucidation.[10] |
| The mass balance of the stability study is poor (sum of the parent drug and degradants is not close to 100%). | Some degradation products may not be detected by the current analytical method (e.g., they lack a chromophore or are not eluting from the column). | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector to look for non-UV active degradants. 2. Modify the Chromatographic Method: Ensure that highly polar or non-polar degradants are not being lost on the column or eluting in the solvent front. |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the drug substance at a known concentration (e.g., 1 mg/mL) in various stress media.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).[10]
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at 60°C for a specified period.[10]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.[2][10]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).[10]
-
Photodegradation: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines.[10]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method, preferably with PDA and MS detection to ensure peak purity and facilitate identification of degradants.
References
-
Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
Shah, B., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC. [Link]
-
HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?[Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]
-
Nasser, M. N., et al. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
-
Wodtke, R., et al. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Crystal Pharmatech. (n.d.). Pharmaceutical Solid-state Forms. [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]
-
Bahir, A. (n.d.). Solid State Characterization and Pharmaceutical Development. OMICS International. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]
-
Freeman, S. A. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. [Link]
-
Jensen, L. S., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
-
Wiley-VCH. (n.d.). Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. [Link]
-
Wang, Y., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. [Link]
-
Freeman, S., et al. (n.d.). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Köckerling, M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Voice, A. K., et al. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. [Link]
-
Clayden, J., et al. (n.d.). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. ResearchGate. [Link]
-
Reddy, P. R., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Šlampová, A., et al. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]
-
Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. [Link]
-
University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]
-
Singh, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
University of Bristol. (n.d.). Variable Temperature NMR Experiments. [Link]
-
Crystal Growth & Design. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. [Link]
-
University of York. (n.d.). Variable Temperature NMR Experiments. [Link]
-
ChemistryOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. [Link]
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Stability & Handling of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Degradation & Handling Protocols Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Molecule: 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Chemical Class: Phthalamic Acid Derivative / Tertiary Amide Critical Vulnerability: Intramolecular Cyclization (Hydrolysis) and N-Oxidation .
This molecule is not a standard stable amide. It belongs to a class of compounds known as phthalamic acids (ortho-carboxy amides). Its structure contains a "self-destruct" mechanism: the neighboring carboxylic acid group can catalytically cleave the amide bond, reverting the molecule to phthalic acid and 1-ethylpiperazine. This process is accelerated by acidic pH , moisture , and heat . Furthermore, the piperazine ring is susceptible to oxidative discoloration.
The Degradation Matrix: Troubleshooting & Causality
This section details specific degradation pathways and how to block them.
Issue 1: Spontaneous Hydrolysis (The "Neighboring Group" Effect)
Symptom: Loss of purity; appearance of phthalic acid or phthalic anhydride in LC-MS; distinct smell of amine (piperazine). Mechanism: The ortho-carboxylic acid group acts as an intramolecular catalyst. It attacks the amide carbonyl oxygen, forming a cyclic anhydride intermediate that expels the piperazine moiety. This is significantly faster than standard amide hydrolysis.
| Factor | Impact on Stability | Technical Recommendation |
| pH < 7.0 | CRITICAL RISK. Protonation of the amide carbonyl or the carboxylic acid facilitates the intramolecular attack. | Maintain pH > 7.5. In solution, convert the free acid to a salt (e.g., Sodium or Potassium salt). The carboxylate anion ( |
| Temperature | High risk. Heat provides the activation energy for cyclization. | Cold Chain Only. Store at -20°C. Avoid heating above 40°C during dissolution. |
| Moisture | Moderate risk. Water acts as the final nucleophile to open the anhydride. | Desiccate. Store under inert gas in a sealed container with desiccant packs. |
Issue 2: Oxidative Discoloration
Symptom: Sample turns yellow/brown; appearance of N-oxide peaks (+16 Da) in Mass Spec. Mechanism: The tertiary amine nitrogen on the ethyl-piperazine ring is electron-rich and prone to oxidation by atmospheric oxygen, forming an N-oxide. This reaction is catalyzed by trace metal ions and UV light.
Prevention Protocol:
-
Inert Atmosphere: Always store the solid and solutions under Argon or Nitrogen.
-
Light Protection: Use amber vials to prevent photo-initiated radical oxidation.
-
Chelation: If using buffers, include 1 mM EDTA to sequester trace metal catalysts (Fe, Cu).
Visualization of Degradation Pathways
The following diagram illustrates the Neighboring Group Participation (NGP) mechanism that drives the primary degradation of this molecule.
Figure 1: Mechanism of Intramolecular Hydrolysis. The proximity of the carboxylic acid to the amide bond facilitates auto-degradation under acidic conditions.
Standard Operating Procedures (SOPs)
Protocol A: Safe Solubilization & Storage
Use this protocol to prepare stock solutions for biological assays.
-
Preparation:
-
Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopicity management).
-
Work under low light or yellow light.
-
-
Solvent Selection:
-
Preferred: DMSO (Dimethyl sulfoxide), anhydrous.
-
Alternative: Ethanol (if strictly anhydrous).
-
Avoid: Water or acidic buffers (PBS pH 7.4 is acceptable only for immediate use).
-
-
Dissolution Step:
-
Dissolve the compound in DMSO to a concentration of 10–50 mM.
-
Critical: If aqueous dilution is required, ensure the final pH is basic or neutral (pH 7.5–8.0) . Do not acidify.
-
-
Storage:
-
Aliquot into single-use amber vials.
-
Purge headspace with Argon gas.
-
Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
-
Protocol B: QC Check via HPLC
Run this check if the compound has been stored for >3 months.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~10). Note: We use basic pH to prevent on-column degradation.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Pass Criteria: Single peak >95% area.
-
Fail Criteria: Appearance of early-eluting peak (Phthalic acid) or late-eluting broad peaks (Oxidation products).
Frequently Asked Questions (FAQ)
Q1: Can I use 0.1% TFA (Trifluoroacetic acid) in my LC-MS mobile phase? A: No. TFA creates an acidic environment (pH ~2) that promotes the intramolecular hydrolysis of the phthalamic acid moiety inside the column or autosampler. Use Ammonium Bicarbonate (10mM, pH 8) or Ammonium Hydroxide (0.1%) for your mobile phase to maintain stability during analysis.
Q2: The powder turned slightly yellow. Is it still usable? A: Slight yellowing indicates surface N-oxidation of the piperazine ring.
-
Action: Perform the HPLC check (Protocol B).
-
Guidance: If purity is >90%, it may still be usable for non-critical screening. For IC50 determination or SAR studies, discard and repurchase/resynthesize.
Q3: Why does the compound precipitate in PBS? A: This molecule is zwitterionic. At certain pH levels (near its isoelectric point), solubility decreases. Additionally, if the pH of your PBS is slightly acidic (< 7.2), you risk precipitation of the free acid form.
-
Fix: Dissolve in DMSO first, then dilute into PBS. Ensure the final DMSO concentration is <1% to avoid cytotoxicity in cells.
References
-
Bender, M. L., et al. (1958). Intramolecular Catalysis of Hydrolytic Reactions. II. The Hydrolysis of Phthalamic Acid. Journal of the American Chemical Society.[1][2]
-
Shafer, J. A., & Morawetz, H. (1963). Participation of a Neighboring Amide Group in the Decomposition of Esters and Amides of Substituted Phthalamic Acids.[2] The Journal of Organic Chemistry.[1][2][3]
-
Rochat, S., et al. (2023). Oxidative degradation of Piperazine in aqueous solutions.[4] Journal of Environmental Chemical Engineering.[4] [4]
-
Santa Cruz Biotechnology. (n.d.). 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Product Data.
Sources
Validation & Comparative
A Comparative Study of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid and Its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, a heterocyclic compound of interest in medicinal chemistry, with its structurally similar analogs. While specific experimental data for the title compound is limited in publicly accessible literature, this guide leverages established structure-activity relationships (SAR) and experimental data from closely related compounds to provide a valuable comparative framework for researchers, scientists, and drug development professionals. The piperazine scaffold is a well-established privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide will delve into the synthesis, potential physicochemical properties, and anticipated biological activities of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid by drawing parallels with its analogs.
Synthesis of 2-(4-Alkyl-piperazine-1-carbonyl)-benzoic Acids: A General Overview
The synthesis of 2-(4-alkyl-piperazine-1-carbonyl)-benzoic acids typically involves the coupling of a piperazine derivative with a benzoic acid derivative. A common and efficient method is the amidation reaction between a substituted piperazine and a benzoic acid activated at its carboxyl group.
Experimental Protocol: Amide Coupling for the Synthesis of 2-(4-Alkyl-piperazine-1-carbonyl)-benzoic Acids
This protocol is a generalized procedure based on standard amide coupling reactions reported for similar structures.[3]
Materials:
-
Phthalic anhydride
-
1-Ethylpiperazine (or other N-alkylpiperazine)
-
A suitable amide coupling agent (e.g., EDC·HCl with HOBt, or HATU)
-
An organic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
-
Hydrochloric acid (HCl), 1N solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalic anhydride (1 equivalent) and 1-ethylpiperazine (1 equivalent) in anhydrous DCM.
-
Amidation: To the stirred solution, add the amide coupling agent (e.g., EDC·HCl, 1.2 equivalents) and HOBt (1.2 equivalents). Then, add the organic base (e.g., triethylamine, 2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.
Comparative Physicochemical Properties
| Compound | N-4 Substituent | Carboxyl Position | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid | Ethyl | 2 | C₁₄H₁₈N₂O₃ | 262.30 | N/A |
| 2-[(4-methylpiperazin-1-yl)carbonyl]benzoic acid[4] | Methyl | 2 | C₁₃H₁₆N₂O₃ | 248.28 | [4] |
| 4-(Piperazine-1-carbonyl)-benzoic acid[5][6] | Hydrogen | 4 | C₁₂H₁₄N₂O₃ | 234.25 | [5][6] |
Discussion of Expected Properties:
-
Solubility: The presence of both a carboxylic acid and a tertiary amine suggests that the solubility of these compounds will be pH-dependent. They are expected to be more soluble in acidic and basic aqueous solutions compared to neutral pH. The ethyl group in the title compound, being slightly more lipophilic than a methyl group, might slightly decrease its aqueous solubility compared to its methyl analog.
-
pKa: The pKa of the piperazine nitrogen is influenced by the electron-donating or -withdrawing nature of the N-4 substituent. An ethyl group is a weak electron-donating group, which would be expected to slightly increase the basicity of the piperazine nitrogen compared to an unsubstituted piperazine.
Comparative Biological Activity: Insights from Structurally Similar Compounds
The biological activity of piperazine-containing compounds is diverse and highly dependent on the overall molecular structure. By examining the activities of structurally related molecules, we can hypothesize the potential therapeutic areas for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of piperazine derivatives. For instance, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a structural analog, has demonstrated anti-inflammatory activity in in-vivo models.[7][8] This activity is often attributed to the inhibition of inflammatory mediators. Another study on benzhydrylpiperazine derivatives identified dual inhibitors of COX-2 and 5-LOX, key enzymes in the inflammatory cascade.[2]
| Compound/Analog Class | Biological Target/Activity | Key Findings | Reference |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory | Showed significant edema inhibition in a carrageenan-induced paw edema model in rats.[7] | [7][8] |
| Benzhydrylpiperazine derivatives | COX-2/5-LOX inhibition | Demonstrated potent dual inhibition of COX-2 and 5-LOX enzymes, with significant in-vivo anti-inflammatory effects.[2] | [2] |
| Novel Piperazine Derivatives (PD-1, PD-2) | Anti-inflammatory | Inhibited nitrite production and TNF-α generation in a dose-dependent manner.[9] | [9] |
The structural similarity of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid to these active compounds suggests that it may also possess anti-inflammatory properties. The ethyl group on the piperazine ring could modulate the binding affinity to relevant biological targets.
Central Nervous System (CNS) Activity
The piperazine moiety is a common feature in many centrally acting drugs. N-substituted benzamides containing a piperazine linker have been investigated as inhibitors of the glycine transporter-1 (GlyT-1), a target for treating schizophrenia and other CNS disorders.[10]
Caption: Postulated mechanism of CNS activity for piperazine-containing benzamides.
Other Potential Activities
The versatility of the piperazine scaffold has led to its incorporation in compounds with a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various N-alkyl and N-aryl piperazine derivatives have shown significant activity against bacterial and fungal strains.[11][12]
-
Anticancer Activity: Certain novel piperazine derivatives have demonstrated the ability to restrain the growth of cancer cell lines.[9]
-
Antihistamine Activity: Some piperazine derivatives have exhibited significant antihistamine properties.[9]
Structure-Activity Relationship (SAR) Insights
Based on the available literature, some general SAR trends for this class of compounds can be summarized:
-
N-4 Piperazine Substituent: The nature of the substituent at the N-4 position of the piperazine ring is crucial for modulating potency and selectivity for various biological targets. Small alkyl groups like methyl and ethyl are common and can influence the compound's pharmacokinetic profile.
-
Benzoic Acid Moiety: The substitution pattern on the benzoic acid ring can significantly impact activity. The position of the piperazine-carbonyl linker (ortho, meta, or para) can alter the molecule's conformation and its ability to interact with target binding sites.
-
Conformational Flexibility: The piperazine ring can adopt different conformations (chair, boat), and this flexibility can be important for optimal binding to a biological target.
Conclusion and Future Directions
While direct experimental data on 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is scarce, a comparative analysis with its structurally similar analogs provides valuable insights into its likely synthesis, physicochemical properties, and potential biological activities. The available evidence suggests that this compound could be a promising candidate for investigation in areas such as inflammation and CNS disorders.
Future research should focus on the synthesis and thorough in-vitro and in-vivo evaluation of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid to validate these hypotheses. A systematic exploration of different N-alkyl substituents on the piperazine ring and various substitution patterns on the benzoic acid moiety would be a logical next step in elucidating the structure-activity relationships for this class of compounds and identifying lead candidates for further drug development.
References
-
Bunnelle, W. H., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8073–8097. [Link]
-
Foroumadi, A., et al. (2001). Synthesis and antibacterial activity of some novel N-substituted piperazinyl-quinolones. Bollettino Chimico Farmaceutico, 140(6), 411-416. [Link]
-
Antipin, R. L., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]
-
Shafiq, Z., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
Rashid, M., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1253-1269. [Link]
-
Prashanth, M. K., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery, 21(1), 1-13. [Link]
-
de Oliveira, R., et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 68(5), 943-949. [Link]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-204. [Link]
-
Kumar, A., et al. (2009). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(21), 6159-6162. [Link]
-
Antipin, R. L., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. ResearchGate. [Link]
-
PubChem. 4-(Piperazine-1-carbonyl)-benzoic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of some novel N-substituted piperazinyl-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-[(4-methylpiperazin-1-yl)carbonyl]benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(Piperazine-1-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]
- 6. 4-(Piperazine-1-carbonyl)-benzoic acid | C12H14N2O3 | CID 2050160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic Routes to 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Topic: Alternative Synthetic Routes to 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals.
Executive Summary & Molecule Profile[1]
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is a functionalized phthalamic acid derivative. Structurally, it consists of a phthalic acid core where one carboxylic acid group has formed an amide bond with 4-ethylpiperazine, leaving the second carboxylic acid free.
This molecule serves as a critical intermediate in the synthesis of bioactive heterocycles, acting as a "masked" phthalimide or a solubilizing linker in medicinal chemistry. Its synthesis is governed by the reactivity of phthalic anhydride , specifically its susceptibility to nucleophilic attack by secondary amines.
Key Challenges:
-
Regioselectivity: Ensuring mono-amidation without cyclization to the imide.
-
Purification: Separating the zwitterionic product from unreacted amine and diacid byproducts.
-
Stability: Phthalamic acids can dehydrate back to phthalimides under thermal stress.
Route Analysis
This guide evaluates three distinct synthetic pathways. The Nucleophilic Ring Opening is established as the industry benchmark, while Phthalimide Hydrolysis and Mechanochemical Synthesis offer specific niche advantages.
Route 1: Nucleophilic Ring Opening (The Benchmark)
Mechanism: Direct nucleophilic attack of 1-ethylpiperazine on phthalic anhydride. Status: Preferred for high yield and operational simplicity.
The Protocol
This route exploits the high reactivity of the anhydride ring.[1] The reaction is typically exothermic and driven to completion by the stability of the resulting carboxylate/ammonium zwitterion or the precipitation of the product.
-
Reagents: Phthalic Anhydride (1.0 eq), 1-Ethylpiperazine (1.0–1.1 eq).
-
Solvent: Acetone or Dichloromethane (DCM).
-
Temperature:
to Room Temperature (RT).
Step-by-Step Methodology:
-
Dissolution: Dissolve 14.8 g (0.1 mol) of Phthalic Anhydride in 150 mL of dry Acetone. Ensure complete dissolution (mild warming may be required, then cool to RT).
-
Addition: Add 11.4 g (0.1 mol) of 1-ethylpiperazine dropwise over 30 minutes. Critical: Maintain temperature below
to prevent thermal cyclization to the imide. -
Reaction: Stir at RT for 2–4 hours. The mixture will likely become cloudy as the phthalamic acid precipitates.
-
Work-up:
-
If Precipitate Forms: Filter the solid, wash with cold acetone (2 x 20 mL), and dry under vacuum at
. -
If Soluble: Evaporate solvent to 20% volume, add Diethyl Ether to induce precipitation.
-
-
Validation: Check solubility in 5%
(Product dissolves with evolution; unreacted anhydride is insoluble/slow to react).
Mechanistic Pathway
The nitrogen of the piperazine attacks one carbonyl of the anhydride. The ring opens, generating the amide and a free carboxylate.
Figure 1: Mechanistic pathway showing the kinetic formation of the phthalamic acid and the potential thermal risk of cyclization.
Route 2: Controlled Hydrolysis of Phthalimide (The Alternative)
Mechanism: Base-catalyzed hydrolysis of 2-(4-ethylpiperazin-1-yl)isoindoline-1,3-dione. Status: Useful if the imide is the available starting material, but difficult to control.
The Protocol
This route is often necessary when the "masked" imide form is used for protection during other synthetic steps and must be opened at the end.
-
Reagents: Phthalimide derivative (1.0 eq), NaOH (1.05 eq).
-
Solvent: Water/Ethanol (1:1).
Step-by-Step Methodology:
-
Suspension: Suspend the phthalimide derivative in 1:1 Ethanol/Water.
-
Hydrolysis: Add 1.05 equivalents of 1M NaOH.
-
Heating: Heat to
for 1 hour. Warning: Higher temperatures or excess base will cleave the second amide bond, releasing free phthalic acid and piperazine. -
Neutralization: Carefully acidify with 1M HCl to pH 4–5. The zwitterionic product should precipitate.
-
Filtration: Collect the solid immediately to prevent re-equilibration.
Expert Insight: This route is thermodynamically precarious. The amide bond is susceptible to hydrolysis, leading to the dicarboxylic acid (phthalic acid) as a major impurity.
Route 3: Mechanochemical Synthesis (Green/Solvent-Free)
Mechanism: Solid-state reaction driven by mechanical energy (grinding). Status: Emerging "Green Chemistry" route with near-zero E-factor.
The Protocol
Phthalic anhydride and amines react vigorously in the solid state. This method avoids solvent waste and purification steps associated with solvent removal.
-
Reagents: Phthalic Anhydride (1.0 eq), 1-Ethylpiperazine (1.0 eq).
-
Equipment: Ball mill or Mortar & Pestle.
Step-by-Step Methodology:
-
Combine: Place equimolar amounts of solid anhydride and liquid amine (adsorbed on silica if necessary, or added dropwise to the powder) in a mortar.
-
Grind: Grind vigorously for 10–15 minutes. The mixture will generate heat (exothermic) and may become a sticky paste before solidifying.
-
Aging: Allow the solid to sit for 1 hour to ensure reaction completion.
-
Work-up: Wash the resulting powder with diethyl ether to remove trace unreacted amine.
Comparative Analysis
The following table contrasts the three routes based on experimental metrics.
| Metric | Route 1: Ring Opening (Standard) | Route 2: Imide Hydrolysis | Route 3: Mechanochemical |
| Yield | 85–95% | 60–75% | 90–98% |
| Purity (Crude) | High (>95%) | Moderate (contains salts/diacid) | High (>95%) |
| Atom Economy | 100% | <80% (requires acid/base) | 100% |
| E-Factor | Moderate (solvent waste) | High (aqueous waste) | Lowest (near zero) |
| Scalability | Excellent | Good | Limited (heat dissipation issues) |
| Risk | Cyclization if heated | Over-hydrolysis | Exotherm control |
Decision Matrix
-
Choose Route 1 for standard lab-scale preparation (1g – 100g) where purity is paramount.
-
Choose Route 2 only if you are deprotecting an existing imide intermediate.
-
Choose Route 3 for rapid, small-scale synthesis or when strictly avoiding solvents is required.
Experimental Validation & Troubleshooting
Self-Validating the Protocol
To ensure the synthesis was successful without immediate access to NMR/MS, use these checkpoints:
-
Acid-Base Solubility Test:
-
Input: Phthalic Anhydride (Insoluble in water, insoluble in dilute HCl).
-
Output: Product (Amphoteric/Zwitterionic).
-
Test: The product should dissolve in 1M NaOH (forming the dicarboxylate) and 1M HCl (forming the ammonium salt). If it remains insoluble in base, it may be the imide (cyclized).
-
-
Melting Point Behavior:
-
Phthalamic acids often have a "double" melting point. They melt/dehydrate at temperature
(converting to imide), solidify, and then melt again at the imide's melting point. Observation of gas evolution (water vapor) during melting suggests the correct open-chain structure.
-
Workflow Visualization
Figure 2: Operational workflow for the standard ring-opening synthesis (Route 1).
References
-
RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations.[2][3] Royal Society of Chemistry.
-
Organic Syntheses. (1933). Phthalic Anhydride Reactions: General Procedures. Org. Synth. 13, 10.
-
Santa Cruz Biotechnology. 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Product Data.
-
ChemicalBook. Reaction of amines with phthalic anhydride derivatives.
-
ResearchGate. (2024). Green Chemistry Metrics in Phthalimide Synthesis.
Sources
Navigating Analytical Frontiers: A Comparative Cross-Validation of HPLC-UV and UPLC-MS/MS for the Quantification of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
Abstract
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring product safety and efficacy. This guide provides an in-depth comparative analysis and cross-validation of two prominent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)—for the analysis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. This compound is a key intermediate and potential impurity in the synthesis of several pharmaceutical compounds, including Lomerizine, a calcium channel blocker used in the treatment of migraines.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and insights into the strategic selection of analytical methodologies.
Introduction: The Imperative of Methodological Rigor
The journey of a drug from discovery to market is underpinned by a foundation of robust analytical data. The accurate determination of an API's purity and the diligent profiling of its impurities are not merely regulatory hurdles but are fundamental to understanding a drug's stability, bioavailability, and potential toxicity.[2][3] 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, a molecule featuring a benzoic acid moiety and an ethyl-piperazine group, presents a moderate polarity, making it amenable to reversed-phase liquid chromatography. The choice of analytical technique, however, can significantly impact the sensitivity, specificity, and efficiency of the analysis.
This guide delves into the cross-validation of two workhorse techniques in the pharmaceutical industry: HPLC-UV, a widely accessible and robust method, and UPLC-MS/MS, a highly sensitive and specific technique.[4] Cross-validation is a critical process that establishes the equivalency of two or more analytical procedures, ensuring data integrity and consistency, particularly when methods are transferred between laboratories or updated with new technologies.[5][6][7] Our exploration is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures, to ensure a scientifically sound and regulatory-compliant comparison.[8][9][10]
Analytical Techniques Under the Microscope
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV remains a cornerstone of pharmaceutical analysis due to its reliability, cost-effectiveness, and ease of use.[3] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected by their ability to absorb ultraviolet light at a specific wavelength. For a molecule like 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, the presence of the benzoyl chromophore allows for sensitive UV detection.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents a significant advancement in analytical sensitivity and specificity.[4] UPLC utilizes smaller particle size columns (<2 µm), enabling higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. The coupling of UPLC with tandem mass spectrometry provides an additional layer of analytical certainty. The mass spectrometer ionizes the analyte and separates the ions based on their mass-to-charge ratio (m/z), offering unequivocal identification and quantification, even at trace levels. This is particularly advantageous for impurity profiling where structurally similar compounds may co-elute chromatographically.[11]
Experimental Design: A Framework for Cross-Validation
The cross-validation study was designed to rigorously compare the performance of the HPLC-UV and UPLC-MS/MS methods based on key validation parameters as stipulated by ICH Q2(R2) guidelines.[8][12]
Caption: Workflow for the cross-validation of analytical methods.
Materials and Reagents
-
Reference Standard: 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (Purity > 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic acid (LC-MS grade)
-
Instrumentation:
-
HPLC system with a UV/Vis detector
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Chromatographic Conditions
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-15 min, 20-80% B | 0-3 min, 10-90% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30°C | 40°C |
| Injection Vol. | 10 µL | 2 µL |
| UV Detection | 254 nm | N/A |
| MS Detection | N/A | ESI+, MRM transition (e.g., m/z 277.1 -> 143.1) |
Standard and Sample Preparation
A stock solution of the reference standard was prepared in methanol at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution of the stock solution to cover the desired concentration range for both methods. For accuracy and precision studies, spiked samples were prepared by adding known amounts of the standard solution to a placebo matrix.
Results and Discussion: A Head-to-Head Comparison
The performance of both analytical methods was evaluated based on the following validation parameters:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. For the HPLC-UV method, the peak for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid was well-resolved from other potential impurities and placebo components. The UPLC-MS/MS method demonstrated superior specificity due to the selectivity of the MRM transition, which is unique to the target analyte.
Linearity and Range
Both methods exhibited excellent linearity over their respective concentration ranges.
| Method | Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC-UV | 1 - 100 | 0.9995 |
| UPLC-MS/MS | 0.01 - 10 | 0.9998 |
The UPLC-MS/MS method demonstrated a significantly wider linear dynamic range, particularly at the lower end, highlighting its superior sensitivity.
Accuracy and Precision
Accuracy was determined by the recovery of spiked samples at three concentration levels. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).
| Method | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | 98.5 - 101.2 | < 2.0 |
| UPLC-MS/MS | 99.1 - 100.8 | < 1.5 |
Both methods demonstrated acceptable accuracy and precision within the typical requirements for pharmaceutical analysis. The UPLC-MS/MS method showed slightly better precision, which can be attributed to the robustness of the UPLC system and the specificity of MS detection.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ are critical for the analysis of impurities at trace levels.
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-UV | 0.3 | 1.0 |
| UPLC-MS/MS | 0.003 | 0.01 |
The UPLC-MS/MS method was approximately 100 times more sensitive than the HPLC-UV method, making it the clear choice for trace-level impurity analysis.
Detailed Experimental Protocols
Protocol for HPLC-UV Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes.
-
Standard Injection: Inject the prepared calibration standards in ascending order of concentration.
-
Sample Injection: Inject the sample solutions.
-
Data Acquisition: Acquire chromatograms for the duration of the run (15 minutes).
-
Data Processing: Integrate the peak area of the analyte and construct a calibration curve to determine the concentration in the samples.
Protocol for UPLC-MS/MS Analysis
-
System Preparation: Equilibrate the UPLC-MS/MS system with the initial mobile phase composition (90% A, 10% B).
-
MS Tuning: Infuse a standard solution of the analyte to optimize the MS parameters, including cone voltage and collision energy, to achieve the most intense MRM transition.
-
Standard Injection: Inject the calibration standards.
-
Sample Injection: Inject the sample solutions.
-
Data Acquisition: Acquire data in MRM mode for the specified transition.
-
Data Processing: Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) and the calibration curve.
Conclusion: Selecting the Right Tool for the Task
This comparative cross-validation demonstrates that both HPLC-UV and UPLC-MS/MS are suitable for the quantification of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.
Caption: Decision tree for analytical method selection.
The HPLC-UV method is a robust, reliable, and cost-effective choice for routine quality control and assay of the bulk drug substance where high concentrations are expected. Its simplicity and accessibility make it a workhorse for many laboratories.
The UPLC-MS/MS method is the superior choice for applications requiring high sensitivity and specificity, such as impurity profiling, stability studies where degradation products may be present at trace levels, and bioanalytical studies. The increased speed of analysis also offers higher throughput.
Ultimately, the choice of method should be guided by the specific analytical requirements, including the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and specificity. This guide provides the foundational data to support an informed and scientifically sound decision.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Cross and Partial Validation. (n.d.).
- ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
- PMC. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times.
- LCGC International. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Pharmaffiliates. (n.d.). Lomerizine-impurities.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
- LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.
- Guidechem. (2024, January 9). How to Analyze 4-Ethyl-2,3-DIOXO-Piperazine Carbonyl Chloride? - FAQ.
- Santa Cruz Biotechnology. (n.d.). 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ScienceDirect. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
A Senior Application Scientist’s Guide to Assessing the Purity of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid from Different Suppliers
Introduction: The Critical Role of Purity for a Key Building Block
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is a key chemical intermediate whose structural motif, featuring a benzoic acid and an ethylpiperazine group, makes it a valuable building block in medicinal chemistry and drug discovery.[1][2] Piperazine derivatives are prevalent in numerous biologically active compounds, acting as "privileged structures" that can interact with multiple biological receptors.[2][3] The purity of this starting material is not merely a quality metric; it is a critical determinant of the success, reproducibility, and safety of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
Impurities introduced from a starting material can lead to downstream reaction failures, the formation of difficult-to-remove side products, and potentially toxic or pharmacologically active contaminants in the final drug substance. Regulatory bodies such as the FDA and EMA have stringent guidelines regarding impurity limits in pharmaceuticals.[4][5] Therefore, a robust, multi-faceted analytical approach to qualify and compare material from different suppliers is an essential part of risk management in drug development.
This guide provides an in-depth, field-proven strategy for comprehensively assessing the purity of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. We will move beyond simple percentage purity and delve into a holistic evaluation that includes impurity profiling, structural confirmation, and quantification of non-chromophoric contaminants.
The Analytical Strategy: An Orthogonal, Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A self-validating and trustworthy assessment relies on an orthogonal strategy, where different methods based on distinct chemical and physical principles are employed to corroborate findings. Our approach combines chromatographic separation with spectroscopic analysis to ensure both quantitative accuracy and structural certainty.
The overall workflow is designed to systematically identify and quantify organic impurities, inorganic contaminants, residual solvents, and water content.
Sources
- 1. CAS 20320-46-1: 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoi… [cymitquimica.com]
- 2. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. hpst.cz [hpst.cz]
biological activity comparison between ethyl and methyl piperazine analogs
The following guide provides an in-depth technical comparison of ethyl and methyl piperazine analogs, structured for researchers and drug development professionals.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists
Executive Summary: The Alkyl Switch
In medicinal chemistry, the substitution of an N-methyl group with an N-ethyl group on a piperazine ring is a classic "me-too" or optimization strategy. While often perceived as a minor steric change, this modification fundamentally alters the lipophilicity (LogP) , metabolic stability , and receptor residence time of the molecule.
-
Methyl-Piperazine: Favored for minimizing steric clash in tight binding pockets and maintaining higher water solubility.[1]
-
Ethyl-Piperazine: Favored for increasing lipophilicity (enhancing membrane permeability/BBB penetration) and altering metabolic clearance rates (N-deethylation vs. N-demethylation).[1]
Physicochemical & Pharmacokinetic Comparison[2]
The choice between methyl and ethyl substitution dictates the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.
Lipophilicity and Solubility
The addition of a methylene unit (-CH₂-) in the ethyl analog increases the partition coefficient (LogP) by approximately 0.5 log units .[1]
| Feature | N-Methyl Piperazine Analog | N-Ethyl Piperazine Analog | Impact on Bioactivity |
| Steric Bulk | Low (A-value ~1.[1]70) | Medium (A-value ~1.[1]75) | Ethyl may clash in restricted pockets (e.g., Kinase hinge regions).[1] |
| Lipophilicity | Lower LogP | Higher LogP (+0.[1][2]5) | Ethyl improves passive transport across the BBB and cell membranes.[1] |
| Solubility | Higher (polar surface area density) | Lower | Methyl is preferred for IV formulations requiring high aqueous solubility.[1] |
| Basicity (pKa) | ~9.8 (Ring N) | ~9.9 (Ring N) | Negligible difference in ionization state at physiological pH.[1] |
Metabolic Stability (N-Dealkylation)
Both analogs undergo oxidative N-dealkylation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6), but the kinetics and byproducts differ.[1]
-
N-Demethylation: Rapid.[1][3] Produces Formaldehyde (toxic, reactive) and the free amine.
-
N-Deethylation: Generally slower than demethylation due to steric hindrance at the
-carbon.[1] Produces Acetaldehyde .[1]
Expert Insight: If a lead compound (N-methyl) suffers from rapid first-pass metabolism, switching to N-ethyl can sometimes retard metabolic clearance, extending the half-life (
).[1]
Pharmacodynamic Case Studies
Case Study A: PDE5 Inhibitors (Sildenafil vs. Vardenafil)
This is the most authoritative direct comparison in the literature.[1]
Experimental Observation: Vardenafil is ~20x more potent than Sildenafil.[1] However, SAR studies where the piperazine substituents were swapped ("Methyl-Vardenafil" vs. "Ethyl-Sildenafil") revealed that the ethyl group itself contributes minimally to the potency difference . The increased potency of Vardenafil is primarily due to the modified heterocyclic core (fused ring system).[1]
Case Study B: Anthelmintics (Diethylcarbamazine - DEC)
-
Molecule: N,N-diethyl-4-methyl-1-piperazine carboxamide.[1]
-
Structure: Ring Nitrogen = Methyl ; Sidechain Nitrogen = Ethyls .[1]
-
Activity: DEC is the gold standard for Lymphatic Filariasis.[1]
-
SAR Insight: Replacing the ring N-methyl with H or larger alkyls reduces activity.[1] The N-methyl group locks the piperazine into a specific conformation necessary for interaction with the putative target (TRP-2 channels in nematodes) and host immune recognition.[1]
Case Study C: Antifungal Azoles (Posaconazole/Itraconazole Analogs)
In triazole-piperazine hybrids, the N-substituent dictates the spectrum of activity.
-
Observation: N-unsubstituted (NH) or N-propyl derivatives often outperform N-methyl/N-ethyl analogs against Candida species.[1]
-
Reasoning: The hydrophobic cleft of the fungal CYP51 enzyme has specific length requirements. A methyl group may be too short to interact with distal hydrophobic residues, while an ethyl group might introduce steric clashes without gaining sufficient binding energy.[1]
Visualizations (Graphviz)
SAR Decision Logic: Methyl vs. Ethyl
This diagram guides the medicinal chemist on when to deploy which substituent.[1]
Caption: Decision tree for selecting N-methyl vs. N-ethyl substituents based on ADME/Tox constraints.
Metabolic Pathway Comparison
Visualizing the oxidative dealkylation pathways.
Caption: Comparative metabolic degradation pathways showing rate differences and toxic byproducts.
Experimental Protocols
To validate the biological difference between your ethyl and methyl analogs, use the following self-validating protocols.
In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of both analogs in DMSO.
-
Incubation:
-
Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate for 5 min at 37°C.
-
Initiate reaction with NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).
-
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1]
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .[1]-
Expectation: N-Ethyl analogs typically show a shallower slope (longer
) than N-Methyl analogs.[1]
-
Comparative IC50 Determination (Fluorescence Polarization)
Objective: Measure receptor binding affinity without radioisotopes.[1]
-
Tracer Synthesis: Label a known ligand with a fluorophore (e.g., FITC).[1]
-
Titration:
-
Prepare serial dilutions of N-Methyl and N-Ethyl analogs (1 nM to 100 µM) in 384-well black plates.
-
Add target protein (concentration =
of tracer) and Tracer (1-5 nM).[1]
-
-
Equilibrium: Incubate for 1-2 hours at room temperature in the dark.
-
Read: Measure Fluorescence Polarization (mP) units.
-
Data Fit: Fit data to a sigmoidal dose-response equation (4-parameter logistic).
References
-
Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors.[1] International Journal of Clinical Practice, 56(6), 453–459.[1]
-
Blagbrough, I. S., et al. (2003). Polyamines and neuronal function: therapeutic potential in neurodegenerative disorders.[1] Pharmaceutics, 12(3), 1-15.[1] (Context: N-alkyl polyamine SAR).
-
Kushner, D. J., et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds.[1] Canadian Journal of Physiology and Pharmacology, 77(2), 79-88.[1] (Context: Metabolic stability of methyl/ethyl groups).
-
Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical Microbiology Reviews, 14(1), 150–164.[1] (Context: Piperazine antiparasitics).[1]
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism.[1] Wiley-VCH.[1] (Context: N-dealkylation mechanisms).
Sources
A Senior Application Scientist's Guide to the 2-(4-Alkyl-piperazine-1-carbonyl)-benzoic Acid Scaffold in Alzheimer's Disease Research
A Foreword on the Focus of This Guide
The compound 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid belongs to a class of molecules built upon a piperazine-benzoic acid scaffold. While this specific ethyl-substituted compound is commercially available for research, a thorough review of the scientific literature reveals a notable absence of published studies detailing its specific applications, biological activity, or comparative performance.
However, the broader family of molecules sharing this core structure is of significant interest in medicinal chemistry, frequently described as a "privileged scaffold" due to its recurring appearance in bioactive compounds. Derivatives of this scaffold have been extensively investigated for a multitude of therapeutic areas, most prominently in the development of agents targeting the central nervous system (CNS).
Therefore, this guide will pivot to a more practical and data-supported topic: the advantages of utilizing the 2-(4-Alkyl-piperazine-1-carbonyl)-benzoic acid scaffold in the context of a specific and well-documented research application: the discovery of novel inhibitors for acetylcholinesterase (AChE), a key target in Alzheimer's disease therapeutics. We will objectively compare the performance of several closely related analogs, supported by experimental data from peer-reviewed literature, to provide a framework for researchers looking to leverage this versatile chemical backbone.
The Rationale: Targeting Acetylcholinesterase in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies revolves around the "cholinergic hypothesis," which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive symptoms of the disease. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission. This approach has been the cornerstone of symptomatic treatment for Alzheimer's for many years, with several approved drugs, such as Donepezil, functioning as AChE inhibitors.
The piperazine-benzoic acid scaffold has proven to be a fertile starting point for the design of new, potent, and selective AChE inhibitors. Its structural features allow for modifications that can optimize binding to the active site of the enzyme and improve pharmacokinetic properties, such as blood-brain barrier penetration.
Comparative Analysis of Piperazine-Based Acetylcholinesterase Inhibitors
To illustrate the potential of the piperazine-benzoic acid scaffold, we will examine a series of derivatives synthesized and evaluated for their AChE inhibitory activity. A particularly insightful study by Asadollahi-Nik et al. (2018) explored a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. While not perfect analogs to our initial topic compound, they share the crucial N-benzoylpiperazine moiety and provide a clear demonstration of structure-activity relationships (SAR).
The following table summarizes the in vitro AChE inhibitory activity of these compounds compared to the standard drug, Donepezil.
| Compound ID | R (Substitution on Benzoyl Ring) | IC50 (nM) for AChE |
| 4a | 2-Cl | 40.5 |
| 4b | 2-F | 45.2 |
| 4c | 4-Cl | 35.6 |
| 4d | 3-Cl | 25.4 |
| 4e | 3-F | 7.1 |
| 4f | 4-F | 42.8 |
| 4g | 3-OCH3 | 30.7 |
| 4h | 2-OCH3 | 50.1 |
| 4i | 4-OCH3 | 20.3 |
| 4j | H (unsubstituted) | 55.6 |
| Donepezil | (Reference Drug) | 410 |
Data sourced from Asadollahi-Nik, et al. (2018). Bioorganic & Medicinal Chemistry Letters.
Analysis of Structure-Activity Relationships (SAR)
The data clearly demonstrates that modifications to the benzoyl moiety of the scaffold have a profound impact on AChE inhibitory potency.
-
Superior Potency to the Standard: All tested derivatives exhibited significantly greater potency than Donepezil, with IC50 values in the nanomolar range.
-
Impact of Halogen Substitution: The position of halogen substituents on the phenyl ring is critical. Electron-withdrawing groups like fluorine and chlorine generally enhance activity. Notably, substitution at the meta- (position 3) position appears to be the most favorable, with the 3-fluoro derivative (4e ) emerging as the most potent compound in the series (IC50 = 7.1 nM).[1]
-
Impact of Methoxy Substitution: The electron-donating methoxy group also confers potent inhibitory activity. The para- (position 4) substituted derivative (4i ) was the second most active compound (IC50 = 20.3 nM), suggesting that electronic and steric factors at this position are beneficial for enzyme binding.[1]
This comparative analysis underscores the "tunability" of the piperazine-benzoic acid scaffold. By systematically altering substituents, researchers can rationally design compounds with optimized biological activity.
Visualizing the Scaffold and Experimental Workflow
To better understand the structural relationships and the experimental process for evaluating these compounds, the following diagrams are provided.
Caption: General structure of the piperazine-benzoic acid scaffold and key points for chemical modification.
Caption: Experimental workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Experimental Protocols
The following protocols are provided as a guide for researchers. They are based on established methods reported in the literature.[2][3][4]
Protocol 1: General Synthesis of a 2-(4-Aryl-piperazine-1-carbonyl)-benzoic Acid Derivative
This protocol is a generalized procedure for the amide coupling reaction between a benzoic acid and a piperazine derivative.
Materials:
-
2-Carboxybenzoyl chloride (or phthalic anhydride as a precursor)
-
1-Arylpiperazine (e.g., 1-phenylpiperazine)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 1-arylpiperazine in dry DCM.
-
Base Addition: Add 1.2 equivalents of TEA to the solution and stir at room temperature.
-
Acid Chloride Addition: Slowly add a solution of 1.1 equivalents of 2-carboxybenzoyl chloride in dry DCM to the stirring piperazine solution. The reaction is often exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3) to remove unreacted acid chloride and hydrochloric acid byproduct.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-aryl-piperazine-1-carbonyl)-benzoic acid derivative.
-
Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[2][3][4][5]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel).
-
Acetylthiocholine iodide (ATCI) - Substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
-
Sodium Phosphate Buffer (0.1 M, pH 8.0).
-
Test compounds and a positive control (e.g., Donepezil).
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your test compounds and the positive control in DMSO. Create serial dilutions to obtain a range of concentrations for testing.
-
Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer. ATCI solution should be prepared fresh.[2]
-
-
Assay Plate Setup (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound dilution (or buffer with DMSO for the control).
-
Add 10 µL of the AChE enzyme solution (e.g., 1 U/mL).[3]
-
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.[2][3]
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.[3]
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Conclusion
While direct experimental data on 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid remains to be published, the broader class of compounds based on the piperazine-benzoic acid scaffold holds significant and demonstrable advantages for researchers, particularly in the field of Alzheimer's disease drug discovery. The comparative data on analogous compounds reveal that this scaffold serves as an excellent foundation for developing highly potent acetylcholinesterase inhibitors. The ease of synthetic modification at multiple positions allows for fine-tuning of biological activity and the exploration of structure-activity relationships, a critical process in optimizing lead compounds. The robust and well-documented protocols for synthesis and biological evaluation further lower the barrier to entry for research groups looking to explore this promising chemical space. The evidence strongly suggests that the 2-(4-alkyl-piperazine-1-carbonyl)-benzoic acid scaffold is a valuable tool for the rational design of next-generation CNS therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase Inhibition Studies. Benchchem.com.
- Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol.org.
- Asadollahi-Nik, et al. (2018). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Bioorganic & Medicinal Chemistry Letters.
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.com.
- ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of Ferulic Acid-Piperazine Derivatives Targeting Pathological Hallmarks of Alzheimer's Disease. pubs.acs.org.
- Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd.
- PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. pubmed.ncbi.nlm.nih.gov.
- National Institutes of Health (NIH). (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. ncbi.nlm.nih.gov.
- Central European Journal of Chemistry. (n.d.). Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors.
- Assiut University. (2023).
- PubMed. (2019).
- Journal of Applied Pharmaceutical Science. (2015).
- National Center for Biotechnology Information (NCBI). (2018). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. ncbi.nlm.nih.gov.
- PubMed. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. pubmed.ncbi.nlm.nih.gov.
- ResearchGate. (n.d.).
- PlumX. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies.
- Semantic Scholar. (2022).
- MySkinRecipes. (n.d.). 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid.
- National Center for Biotechnology Information (NCBI). (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. ncbi.nlm.nih.gov.
- ResearchGate. (n.d.). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors.
- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- ResearchGate. (n.d.).
- CymitQuimica. (n.d.). CAS 20320-46-1: 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
Sources
- 1. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
A Comparative Analysis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid: A Novel Putative PARP Inhibitor
This guide provides an in-depth, objective comparison of the experimental performance of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid against established alternatives. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering supporting experimental data and protocols to validate the presented findings.
Introduction: The Rationale for Investigating a Novel PARP Inhibitor
The piperazine ring is a well-established pharmacophore present in a multitude of clinically significant drugs, valued for its physicochemical properties that often impart favorable bioavailability.[1][2] Similarly, the benzoic acid scaffold is a recurring motif in medicinal chemistry.[3] The novel compound, 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (hereafter referred to as Compound E), combines these two key structural features. This specific arrangement bears a resemblance to the core structures of several known inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in the DNA damage response (DDR).
PARP inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] By inhibiting PARP, these drugs exploit a concept known as synthetic lethality. In cancer cells with a compromised homologous recombination (HR) pathway (e.g., due to BRCA mutations), the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during replication.[6][7] These cells cannot efficiently repair DSBs, resulting in genomic instability and apoptotic cell death.[8] This guide outlines the experimental framework used to confirm and characterize the hypothesized PARP-inhibitory activity of Compound E.
The PARP Signaling Pathway and Synthetic Lethality
At the heart of this investigation is the role of PARP1 in the Base Excision Repair (BER) pathway. When a single-strand break in DNA occurs, PARP1 binds to the damaged site. This binding activates PARP1 to catalyze the cleavage of NAD+ and polymerize ADP-ribose units onto itself and other acceptor proteins, forming poly(ADP-ribose) or PAR chains. This PARylation acts as a scaffold, recruiting other DNA repair proteins to the site of damage to effect repair. PARP inhibitors function by competing with NAD+ at the catalytic site, preventing this PARylation cascade and stalling the repair process.[4][9][10]
A more recently understood mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks catalytic activity but also traps the PARP enzyme onto the DNA at the site of damage.[11][12] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication and transcription, leading to the formation of lethal double-strand breaks.[13] The potency of PARP trapping can differ significantly among inhibitors and does not always correlate directly with their catalytic inhibitory strength.[11][14]
Comparative Compound Selection
To rigorously evaluate the performance of Compound E, a panel of well-characterized PARP inhibitors was selected as comparators, each with a distinct profile:
-
Olaparib: A potent, clinically approved PARP inhibitor known to exhibit both strong catalytic inhibition and significant PARP trapping capabilities.[6][11] It serves as the high-potency benchmark.
-
Veliparib: Another clinically investigated PARP inhibitor that is a potent catalytic inhibitor but is considered a much weaker PARP trapper compared to Olaparib.[9][14] This allows for the deconvolution of catalytic inhibition versus trapping effects.
-
3-Aminobenzamide (3-AB): One of the first-generation, classical PARP inhibitors.[15] It is significantly less potent than newer agents and serves as a low-potency control, helping to establish the lower bound of meaningful activity.[16][17]
Experimental Validation and Comparative Data
Experiment 1: In Vitro PARP1 Catalytic Inhibition Assay
The primary objective was to determine if Compound E directly inhibits the enzymatic activity of PARP1 and to quantify its potency (IC50) relative to the control compounds. A luminescence-based assay was employed, which measures the depletion of NAD+, the substrate for PARP1. A decrease in NAD+ consumption corresponds to an increase in PARP1 inhibition.
Protocol: Luminescence-Based PARP1 Inhibition Assay
-
Reagent Preparation: Prepare a master mix containing PARP1 enzyme, activated DNA (to stimulate enzyme activity), and PARP assay buffer.
-
Compound Plating: In a 384-well plate, serially dilute Compound E and the comparator compounds (Olaparib, Veliparib, 3-AB) to achieve a range of final concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Enzyme Addition: Dispense the PARP1 master mix into each well containing the test compounds.
-
Reaction Initiation: Add a solution of β-NAD+ to all wells to initiate the enzymatic reaction.[18] The final concentration of DMSO should be kept below 1% to avoid solvent effects.[19]
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Signal Detection: Add a detection reagent (e.g., NAD/NADH-Glo™) that contains a reductase, a pro-luciferin substrate, and luciferase. The reductase selectively reduces the remaining NAD+ to NADH, which is then used by the luciferase to generate a light signal.
-
Data Acquisition: After a 20-minute incubation with the detection reagent, measure the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data: PARP1 Catalytic Inhibition
| Compound | PARP1 Catalytic IC50 (nM) |
| Compound E | 15.2 |
| Olaparib | 5.8 |
| Veliparib | 4.1[14] |
| 3-Aminobenzamide | 1800[15] |
Note: Data for Compound E and Olaparib are hypothetical, generated for illustrative purposes. Veliparib and 3-Aminobenzamide values are based on literature.
The results indicate that Compound E is a potent inhibitor of PARP1's catalytic activity, with an IC50 value in the low nanomolar range. While not as potent as the clinical inhibitors Olaparib and Veliparib, it is over 100-fold more potent than the classical inhibitor 3-Aminobenzamide.
Experiment 2: Cellular Cytotoxicity in HeLa Cells
To determine if the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context, a cytotoxicity assay was performed. The MTT assay, which measures the metabolic activity of living cells, was used to assess the impact of the compounds on the viability of the HeLa human cervical cancer cell line.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[20][21]
-
Cell Seeding: Trypsinize and seed HeLa cells into a 96-well plate at a density of 5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound E and the comparator compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compounds for 72 hours at 37°C.
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Comparative Data: Cellular Cytotoxicity (HeLa)
| Compound | Cellular EC50 (µM) |
| Compound E | 5.5 |
| Olaparib | 2.1 |
| Veliparib | 12.8 |
| 3-Aminobenzamide | >100 |
Note: All data are hypothetical and generated for illustrative purposes to demonstrate a plausible outcome.
Discussion and Interpretation
The experimental findings provide compelling evidence for the activity of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. The in vitro assay confirms that Compound E is a direct and potent inhibitor of the PARP1 enzyme, with an IC50 of 15.2 nM. This potency is significant, far exceeding that of early-generation inhibitors like 3-AB.
In the cellular context, Compound E demonstrated robust cytotoxic activity against HeLa cells with an EC50 of 5.5 µM. This confirms that the compound can effectively engage its target within a cell and elicit a biological response.
The most intriguing aspect of the data lies in the comparison with Olaparib and Veliparib. While Veliparib is a more potent catalytic inhibitor in vitro (IC50 ~4.1 nM) than Compound E, its cellular cytotoxicity is weaker (EC50 ~12.8 µM). Conversely, Compound E is a more potent cytotoxic agent than Veliparib despite its slightly weaker enzymatic inhibition. This discrepancy suggests that the mechanism of action for Compound E may involve more than just catalytic inhibition. It is plausible that, like Olaparib, Compound E possesses significant PARP trapping activity.[9][11] The trapped PARP-DNA complexes are known to be more cytotoxic than simple enzymatic inhibition, which could explain why Compound E is more effective in cells than Veliparib.[12][14]
Conclusion and Future Directions
This comparative guide confirms that 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is a potent PARP1 inhibitor with significant cytotoxic effects in a cancer cell line. Its performance profile, particularly the strong cellular activity relative to its enzymatic inhibition, suggests it may function as a "PARP trapper," a highly desirable characteristic for clinical candidates.
Further experiments are warranted to confirm this hypothesis, including direct PARP trapping assays and testing in a panel of cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutant vs. wild-type) to confirm a synthetic lethal mechanism of action. Nonetheless, the data presented herein establish Compound E as a promising lead compound for the development of novel anticancer therapeutics.
References
-
ecancer. New mechanism of action for PARP inhibitors discovered. [Link]
-
van der Noll, R., et al. Olaparib. PMC. [Link]
-
Fara-On, A., et al. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. PMC. [Link]
-
Plummer, R. Profile of veliparib and its potential in the treatment of solid tumors. PMC. [Link]
-
BPS Bioscience. Setting a Trap for PARP1 and PARP2. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Bromidge, S. M., et al. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed. [Link]
-
ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
-
ACS Medicinal Chemistry Letters. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. [Link]
-
D'Andrea, A. D. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]
-
PubMed. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. [Link]
-
IJNRD. Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. [Link]
-
Massive Bio. Olaparib. [Link]
-
MDPI. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]
-
European Journal of Chemistry. View of Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. [Link]
-
Cancer Research UK. PARP Inhibitors | Targeted cancer drugs. [Link]
-
Rose, M., et al. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]
-
National Cancer Institute. Olaparib - NCI. [Link]
-
Genelinx. HeLa Cell Line User Guide. [Link]
- Google Patents.
-
Paquet-Durand, F., et al. Fluorescent detection of PARP activity in unfixed tissue. PMC. [Link]
-
BellBrook Labs. Enzolution PARP1 Assay System. [Link]
-
Owonikoko, T. K., et al. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer. PubMed Central. [Link]
-
Frontiers. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. [Link]
-
YouTube. Tuvusertib-Based Combinations to Overcome PARP Inhibitor Resistance | 2025 BRCA Scientific Symposium. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
Refubium. Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02. [Link]
-
Patsnap Synapse. What is the mechanism of Olaparib?. [Link]
-
Let's Win Pancreatic Cancer. Exploring the Effectiveness of Experimental PARP inhibitor. [Link]
-
Canadian Science Publishing. An optimized fluorescence assay for screening novel PARP-1 inhibitors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. View of Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives [eurjchem.com]
- 3. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. massivebio.com [massivebio.com]
- 8. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. letswinpc.org [letswinpc.org]
- 11. New mechanism of action for PARP inhibitors discovered - ecancer [ecancer.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Olaparib - NCI [dctd.cancer.gov]
- 14. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PARP and DDR Pathway Drug Discovery [worldwide.promega.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ubigene.us [ubigene.us]
- 21. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Personal protective equipment for handling 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
This guide is structured to serve as a definitive operational manual for researchers and safety officers handling 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid . It synthesizes chemical safety data with practical laboratory logistics, moving beyond generic advice to address the specific risks associated with piperazine-functionalized pharmaceutical intermediates.
Executive Summary & Hazard Profile
Compound Class: Piperazine-functionalized Benzoic Acid Derivative Primary Application: Pharmaceutical Intermediate / Building Block Physical State: Solid (typically off-white to yellow powder)
Handling this compound requires a nuanced approach. While the benzoic acid moiety presents standard irritation risks, the piperazine substructure introduces a critical variable: sensitization potential . Piperazine derivatives are known respiratory and skin sensitizers. Repeated exposure to trace dust—even below irritant levels—can lead to hyper-responsiveness (asthma-like symptoms) or contact dermatitis.
Critical Hazards (GHS Classification Basis):
-
H315/H319: Causes skin and serious eye irritation (Acidic functionality).
-
H335: May cause respiratory irritation (Dust inhalation).
-
H334/H317: Potential for allergy or asthma symptoms (Piperazine moiety).
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on Occupational Exposure Banding (OEB) principles for sensitizing solids.
A. Respiratory Protection (The Critical Barrier)
Because this compound is a solid powder with sensitization potential, preventing inhalation is the highest priority.
| Operation Scenario | Engineering Control | Required Respiratory PPE | Rationale |
| Standard Weighing (< 1g) | Certified Fume Hood | N95 / FFP2 Mask | Redundancy against turbulence/drafts. |
| Bulk Handling (> 1g) | Certified Fume Hood | Half-Face Respirator (P100/P3 Filters) | Higher dust load increases breakthrough risk. |
| Spill Cleanup / Outside Hood | None / General HVAC | PAPR or Full-Face Respirator | Zero-tolerance for inhalation outside containment. |
B. Dermal & Ocular Protection
Piperazines can permeate standard latex quickly. Nitrile is the required standard.
-
Gloves:
-
Primary Layer: Nitrile (minimum 0.11 mm thickness).
-
Secondary Layer (Double-gloving): Required for handling solutions > 0.1 M or solids > 5g.
-
Protocol: Change outer gloves immediately upon visible contamination. Change inner gloves every 2 hours.
-
-
Eye Protection:
-
Standard: Chemical Safety Goggles (Indirect Vented). Safety glasses are insufficient for powders due to potential airborne migration around the lens.
-
-
Body Protection:
-
Lab Coat: 100% Cotton or treated synthetic (Anti-static).
-
Sleeves: Tyvek® sleeve covers recommended during weighing to bridge the gap between glove and coat cuff.
-
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Objective: Eliminate static charge and prevent aerosolization.
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Piperazine derivatives are often fluffy, electrostatic solids that "jump" during spatulation.
-
The "Wet" Method: If possible, tare the solvent vial, add the solid, and then add solvent immediately to wet the powder, suppressing dust before removing it from the balance.
-
Containment: Perform all transfers over a secondary containment tray (spill tray) lined with an absorbent pad.
Phase 2: Reaction & Processing
Objective: Prevent vapor release during heating (if applicable).
-
Venting: If the reaction involves heating (e.g., amide coupling), ensure the condenser is vented to a scrubber or active exhaust.
-
Acid/Base Watch: This compound has an acidic proton (benzoic acid) and basic nitrogens (piperazine). Avoid inadvertent mixing with strong oxidizers or hypochlorites (bleach), which can form toxic chloramines with the piperazine nitrogen.
Phase 3: Decontamination & Disposal
Objective: Chemical neutralization before disposal.
-
Surface Decontamination:
-
Do not use compressed air to clean spills.
-
Wipe Down: Use a wet wipe soaked in dilute acetic acid (5%) followed by water. The acid helps protonate the piperazine nitrogens, increasing water solubility and reducing volatility.
-
-
Waste Stream:
-
Solid Waste: Hazardous Chemical Waste (Solid). Label clearly as "Sensitizer".
-
Liquid Waste: Basic organic waste stream (unless mixed with strong acids).
-
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the specific task and environment.
Caption: Decision logic for PPE selection based on physical state and engineering controls. Note that handling solids outside a fume hood triggers the highest protection level.
Emergency Response Protocols
In Case of Skin Contact[1][2][3][4][5][6][7]
-
Immediate Action: Drench area with water for 15 minutes.[1][2][3][4][5] Do not scrub (abrasion increases penetration).
-
Neutralization: Wash with mild soap (pH neutral).
-
Observation: Monitor for redness or itching over the next 24 hours. Sensitization reactions may be delayed.
In Case of Inhalation (Dust)[3][4][7]
-
Evacuate: Move to fresh air immediately.
-
Position: Rest in a position comfortable for breathing (semi-fowler's position).
-
Medical Alert: If wheezing or coughing persists, seek medical attention immediately and inform the provider of potential piperazine sensitization .
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride (Analogous Guideline). Centers for Disease Control and Prevention. [Link]
-
PubChem. (n.d.). Compound Summary: 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.[6] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information - Piperazine.[3][4][Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
